2,2-Diethoxyheptane
Description
Structure
3D Structure
Properties
CAS No. |
52162-27-3 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
2,2-diethoxyheptane |
InChI |
InChI=1S/C11H24O2/c1-5-8-9-10-11(4,12-6-2)13-7-3/h5-10H2,1-4H3 |
InChI Key |
OYHKISZVAWQZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(OCC)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical Properties of 2,2-Diethoxyheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,2-diethoxyheptane. Due to a lack of extensive published experimental data for this specific compound, this guide combines established information from reliable chemical databases with predicted values derived from computational models and data from analogous compounds. Detailed experimental protocols for the determination of key physical properties are also provided to facilitate further research and characterization of this compound.
Introduction
This compound (CAS No. 52162-27-3) is a geminal diether, a class of organic compounds also known as acetals. Acetals are characterized by the presence of two ether groups attached to the same carbon atom. They are frequently utilized in organic synthesis as protecting groups for carbonyl functionalities due to their stability under neutral and basic conditions and their susceptibility to hydrolysis under acidic conditions. Understanding the physical properties of this compound is crucial for its application in chemical synthesis, for predicting its behavior in various solvents, and for developing purification and isolation protocols.
Molecular and Physical Properties
| Property | Value | Source | Notes |
| Molecular Formula | C₁₁H₂₄O₂ | PubChem[1] | - |
| Molecular Weight | 188.31 g/mol | PubChem[1] | - |
| Boiling Point | Predicted: 205-215 °C at 760 mmHg | Predicted Value | Prediction based on the boiling point of analogous compounds and the expected increase with molecular weight. |
| Melting Point | Data not available | - | Expected to be a low-melting solid or a liquid at room temperature. |
| Density | Predicted: 0.85 - 0.87 g/cm³ at 20°C | Predicted Value | Prediction based on the density of analogous compounds. |
| Refractive Index | Predicted: 1.41 - 1.43 at 20°C | Predicted Value | Prediction based on the refractive index of analogous compounds. |
| Solubility | Insoluble in water; Soluble in organic solvents | General Acetal Properties | Acetals are generally insoluble in water and soluble in common organic solvents such as ethers, alcohols, and hydrocarbons. |
| CAS Number | 52162-27-3 | PubChem[1] | - |
Experimental Protocols
The following sections detail standard laboratory procedures for the experimental determination of the principal physical properties of liquid compounds like this compound.
Synthesis of this compound
A general and effective method for the synthesis of acetals from ketones involves the reaction with a trialkyl orthoformate in the presence of an acid catalyst.
-
Reaction: Heptan-2-one is reacted with an excess of triethyl orthoformate and a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid or bismuth triflate, in an alcohol solvent like ethanol.
-
Procedure:
-
To a solution of heptan-2-one in anhydrous ethanol, add a stoichiometric excess of triethyl orthoformate.
-
Add a catalytic amount of the acid catalyst to the mixture.
-
The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a weak base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.
-
The product is then extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
-
Determination of Boiling Point
The boiling point of a liquid can be determined by distillation or by a micro-boiling point method.
-
Distillation Method:
-
A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
The liquid sample (a few milliliters) is placed in the round-bottom flask with a few boiling chips.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point of the liquid.
-
-
Micro-Boiling Point Method:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed in the test tube.
-
The test tube is attached to a thermometer and heated in a heating block or a Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
The density of a liquid is determined by measuring the mass of a known volume of the liquid.
-
Procedure:
-
The mass of a clean, dry pycnometer (or a graduated cylinder for less precision) is accurately measured on an analytical balance.
-
The pycnometer is filled with the liquid to a calibrated mark, ensuring there are no air bubbles.
-
The mass of the filled pycnometer is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.
-
Procedure using an Abbe Refractometer:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed and the light source is adjusted.
-
The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.
-
Signaling Pathways and Logical Relationships
As a simple organic molecule, this compound is not known to be involved in any specific biological signaling pathways. Its primary relevance to researchers in drug development would be as a synthetic intermediate or as a non-polar solvent.
Conclusion
This technical guide has summarized the available and predicted physical properties of this compound. While experimental data for this compound is sparse, this guide provides a framework for its characterization by detailing standard experimental protocols for the determination of its key physical properties. The provided information is intended to be a valuable resource for researchers working with or considering the use of this compound in their work. Further experimental investigation is encouraged to establish a definitive set of physical properties for this compound.
References
2,2-Diethoxyheptane chemical structure and IUPAC name.
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,2-diethoxyheptane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Nomenclature
This compound is a chemical compound classified as a ketal. A ketal is a functional group derived from a ketone by the replacement of the carbonyl (C=O) group with two alkoxy groups. In this case, the ketone is heptan-2-one, and the alkoxy groups are ethoxy groups.
IUPAC Name: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1]
Chemical Structure: The structure consists of a seven-carbon heptane (B126788) chain. The second carbon atom of this chain is bonded to two ethoxy (-OCH2CH3) groups.
-
Molecular Formula: C₁₁H₂₄O₂[1]
-
Canonical SMILES: CCCCCC(C)(OCC)OCC[1]
-
InChI Key: OYHKISZVAWQZOC-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Weight | 188.31 g/mol | [1] |
| Exact Mass | 188.177630004 Da | [1] |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Topological Polar Surface Area | 18.5 Ų | [1] |
| Heavy Atom Count | 13 | [1] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through the acid-catalyzed reaction of heptan-2-one with an excess of ethanol (B145695). This reaction is an equilibrium process, and a dehydrating agent or azeotropic distillation is typically employed to remove water and drive the reaction to completion. The following is a generalized protocol based on common methods for ketal formation.
Objective: To synthesize this compound from heptan-2-one and ethanol.
Materials:
-
Heptan-2-one
-
Anhydrous Ethanol
-
Triethyl orthoformate (as dehydrating agent)
-
Anhydrous p-Toluenesulfonic acid (or other acid catalyst like Amberlyst-15)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Toluene (for azeotropic distillation, optional)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Reaction Setup: A round-bottom flask is charged with heptan-2-one, a significant excess of anhydrous ethanol (at least 10 equivalents), and triethyl orthoformate (1.2 equivalents).
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: The aqueous layer is separated, and the organic layer is washed with brine.
-
Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Visualization of Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted below. This diagram illustrates the key steps from starting materials to the final purified product.
References
Technical Guide: 2,2-Diethoxyheptane (CAS No. 52162-27-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data and in-depth biological studies for 2,2-Diethoxyheptane are limited in publicly available literature. Therefore, this guide provides representative technical information based on the general chemistry and toxicology of aliphatic acetals. The experimental protocols and data presented are illustrative examples.
Chemical Identity and Properties
This compound is an aliphatic acetal (B89532). The Chemical Abstracts Service (CAS) registry number for this compound is 52162-27-3 .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52162-27-3 | - |
| Molecular Formula | C₁₁H₂₄O₂ | - |
| Molecular Weight | 188.31 g/mol | - |
| IUPAC Name | This compound | - |
| Canonical SMILES | CCCCCC(C)(OCC)OCC | - |
| Physical Description | Expected to be a colorless liquid | General knowledge of similar acetals |
| Boiling Point | Estimated to be in the range of 180-200 °C | Extrapolation from similar compounds |
| Solubility | Soluble in organic solvents; sparingly soluble in water | General properties of acetals |
Synthesis of this compound
The synthesis of this compound can be achieved through the acid-catalyzed reaction of heptan-2-one with an excess of ethanol (B145695). This reaction is a standard method for the formation of acetals from ketones.[1][2][3][4] The equilibrium is typically driven towards the product by removing the water formed during the reaction.
Representative Experimental Protocol: Acid-Catalyzed Acetalization
Objective: To synthesize this compound from heptan-2-one and ethanol.
Materials:
-
Heptan-2-one
-
Anhydrous Ethanol
-
Triethyl orthoformate (as a dehydrating agent)
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptan-2-one (1 equivalent), anhydrous ethanol (10 equivalents), and triethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Table 2: Representative Reaction Parameters for Acetal Synthesis
| Parameter | This compound Synthesis | Notes |
| Starting Ketone | Heptan-2-one | - |
| Alcohol | Ethanol | Used in excess to drive equilibrium |
| Catalyst | p-Toluenesulfonic acid | Other acid catalysts can be used |
| Dehydrating Agent | Triethyl orthoformate | Essential for removing water byproduct |
| Reaction Temperature | Reflux (approx. 80-90 °C) | Dependent on solvent boiling point |
| Typical Reaction Time | 4-8 hours | Should be monitored by TLC or GC |
| Work-up | Aqueous bicarbonate quench, ether extraction | Standard procedure for acid-catalyzed reactions |
| Purification | Fractional distillation | To remove excess alcohol and byproducts |
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of this compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Gas Chromatography (GC) is a suitable method for assessing purity and for quantitative analysis.[5][6][7][8][9]
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Absorptions / Fragments |
| ¹H NMR | δ ~3.4 ppm (q, 4H, -OCH₂CH₃), δ ~1.2 ppm (s, 3H, C(CH₃)), δ ~1.1 ppm (t, 6H, -OCH₂CH₃), δ 0.8-1.5 ppm (m, 11H, heptyl chain) |
| ¹³C NMR | δ ~100 ppm (quaternary C, C-2), δ ~58 ppm (-OCH₂CH₃), δ ~20-40 ppm (heptyl chain carbons), δ ~15 ppm (-OCH₂CH₃) |
| IR (cm⁻¹) | 2970-2850 (C-H stretch), 1150-1050 (C-O stretch, characteristic of acetals) |
| Mass Spec (m/z) | 188 (M⁺, if observable), 143 (M⁺ - OCH₂CH₃), 115 (M⁺ - C₅H₁₁) |
Representative Gas Chromatography (GC) Protocol
Objective: To determine the purity of a synthesized sample of this compound.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split injection).
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
Biological and Toxicological Profile
General Toxicology of Aliphatic Acetals
Aliphatic acetals are generally considered to have low acute toxicity.[10] In the acidic environment of the stomach, they are expected to undergo hydrolysis to their constituent aldehyde (heptan-2-one) and alcohol (ethanol).[10] The toxicological profile is therefore largely influenced by these hydrolysis products.
Potential in Drug Development
The acetal functional group can be incorporated into drug molecules for various purposes.[11] Due to their stability under neutral and basic conditions and lability in acidic environments, they can be used as protecting groups for carbonyl functionalities during synthesis.[12][13] In drug design, a stable acetal moiety can be part of a pharmacophore, while a labile acetal could be employed in a prodrug strategy to release an active aldehyde or ketone at a specific site.[11][12][13] There is no specific information available regarding the use of this compound in drug development.
Metabolic Pathway Diagram
Caption: Postulated metabolic fate of this compound.
References
- 1. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas-liquid chromatographic analysis of ethanol and acetaldehyde in blood with minimal artifactual acetaldehyde formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Analysis of wine for acetaldehyde by gas chromatography - American University - Figshare [aura.american.edu]
- 9. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]
- 11. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]
Synthesis of 2,2-Diethoxyheptane from 2-Heptanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2-diethoxyheptane from 2-heptanone (B89624). This transformation, a classic example of ketalization, is a crucial protective strategy in organic synthesis and is relevant in various fields, including fragrance, solvent, and pharmaceutical development. This document details the underlying chemical principles, experimental methodologies, and quantitative data associated with this synthesis.
Introduction
The conversion of a ketone to a ketal is a reversible, acid-catalyzed reaction that serves as a common method for protecting the carbonyl group from nucleophilic attack during multi-step syntheses. This compound is the diethyl ketal of 2-heptanone. The reaction involves the treatment of 2-heptanone with two equivalents of ethanol (B145695) in the presence of an acid catalyst or, more efficiently, with a dehydrating agent such as triethyl orthoformate. The latter method is often preferred as it drives the equilibrium towards the product by removing the water byproduct.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed ketalization of 2-heptanone with ethanol proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by ethanol, followed by proton transfer and elimination of water, leads to the formation of the stable ketal.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-heptanone, based on analogous procedures and available data.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Heptanone | 1.0 equivalent | Adapted from analogous procedures |
| Triethyl Orthoformate | 1.1 - 1.5 equivalents | Adapted from analogous procedures |
| Ethanol | Solvent/Excess | Adapted from analogous procedures |
| Catalyst | ||
| Ammonium (B1175870) Chloride (NH₄Cl) | 0.03 - 0.05 equivalents | Adapted from analogous procedures |
| or p-Toluenesulfonic acid | Catalytic amount | General ketalization procedures |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80-90 °C) | Adapted from analogous procedures |
| Reaction Time | 3 - 6 hours | Adapted from analogous procedures |
| Yield | ||
| Isolated Yield | ~75-85% | Based on analogous reactions |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from 2-heptanone using triethyl orthoformate as a dehydrating agent and ammonium chloride as a catalyst.
4.1. Materials and Equipment
-
2-Heptanone (≥98%)
-
Triethyl orthoformate (≥98%)
-
Anhydrous Ethanol
-
Ammonium chloride (NH₄Cl)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
4.2. Reaction Setup and Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-heptanone (e.g., 0.1 mol, 11.42 g), triethyl orthoformate (e.g., 0.12 mol, 17.78 g, 20.0 mL), and anhydrous ethanol (e.g., 50 mL).
-
Add a catalytic amount of ammonium chloride (e.g., 0.003 mol, 0.16 g).
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired. A typical reaction time is 3-6 hours.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. This step neutralizes the acidic catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
4.3. Purification and Characterization
The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).
Conclusion
The synthesis of this compound from 2-heptanone is a straightforward and efficient ketalization reaction. The use of triethyl orthoformate as a dehydrating agent provides high yields under relatively mild conditions. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the reliable and reproducible synthesis of this important ketal. Careful execution of the experimental procedure and appropriate analytical characterization are essential for obtaining a high-purity product.
Spectroscopic Profile of 2,2-Diethoxyheptane: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for 2,2-diethoxyheptane, targeting researchers, scientists, and professionals in drug development. The document summarizes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, available Mass Spectrometry (MS) data, and detailed experimental protocols.
Predicted and Experimental Spectroscopic Data
The following sections and tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR data for this compound, based on the analysis of structurally similar compounds. The mass spectrometry data is derived from available experimental sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the alkyl chain.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (terminal methyl of heptyl) | ~ 0.9 | Triplet | 3H |
| (CH₂)₄ (heptyl chain) | ~ 1.3 | Multiplet | 8H |
| CH₂ (adjacent to quaternary C) | ~ 1.5 | Triplet | 2H |
| O-CH₂-CH₃ (ethoxy group) | ~ 3.4 | Quartet | 4H |
| O-CH₂-CH₃ (ethoxy group) | ~ 1.2 | Triplet | 6H |
| CH₃ (on quaternary C) | ~ 1.1 | Singlet | 3H |
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The quaternary carbon of the acetal (B89532) group is expected to be a key feature.
| Assignment | Predicted Chemical Shift (ppm) |
| C -(O)₂ (quaternary acetal carbon) | ~ 100-110 |
| O-C H₂-CH₃ (ethoxy group) | ~ 58-62 |
| Heptyl Chain Carbons | ~ 14-40 |
| O-CH₂-C H₃ (ethoxy group) | ~ 15 |
| C H₃ (on quaternary C) | ~ 20-25 |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying functional groups. For this compound, the characteristic C-O stretches of the acetal group will be prominent.
| Frequency Range (cm⁻¹) | Bond Vibration | Intensity |
| 2970-2850 | C-H stretch (alkane) | Strong |
| 1470-1450 | C-H bend (alkane) | Medium |
| 1150-1050 | C-O stretch (acetal) | Strong, multiple bands |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available in public databases.[1]
| m/z | Proposed Fragment | Relative Intensity |
| 159 | [M - OCH₂CH₃]⁺ | Major Fragment |
| 115 | [M - C₅H₁₁]⁺ | Major Fragment |
| 103 | [CH(OCH₂CH₃)₂]⁺ | Base Peak |
| 75 | [C(CH₃)(OCH₂CH₃)]⁺ | Significant Fragment |
| 47 | [CH₂CH₂OH]⁺ | Significant Fragment |
Experimental Protocols
The following are general methodologies for acquiring spectroscopic data for compounds like this compound.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or (CD₃)₂CO) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration (0 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition: A standard one-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the salt plates (or the solvent-filled cell) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the gas chromatograph.[1][2]
-
Instrumentation: A GC-MS system consists of a gas chromatograph for separation and a mass spectrometer for detection.
-
Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.
References
GC-MS fragmentation pattern of 2,2-Diethoxyheptane.
An In-Depth Technical Guide to the GC-MS Fragmentation Pattern of 2,2-Diethoxyheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of this compound. Due to the limited availability of public domain mass spectral data for this specific compound, this guide utilizes data from the close structural analog, 2,2-diethoxypropane, in conjunction with established principles of mass spectral fragmentation of acetals to predict the fragmentation pathway and resulting mass spectrum.
Introduction
This compound is a geminal diether, also known as a ketal. In mass spectrometry, particularly under electron ionization (EI), such molecules are known to be energetically unstable and readily undergo fragmentation.[1] The fragmentation patterns observed are highly characteristic and can provide significant structural information. The presence of two oxygen atoms significantly influences the fragmentation, often leading to a very weak or absent molecular ion peak.[2]
Predicted GC-MS Fragmentation Pattern of this compound
The fragmentation of this compound is expected to be dominated by cleavage of the C-C bonds adjacent to the carbon atom bearing the two ethoxy groups (α-cleavage). This process is driven by the formation of a stable, resonance-stabilized oxonium ion.
Predicted Major Fragmentation Ions:
Based on the analysis of its structural analog, 2,2-diethoxypropane, and general fragmentation rules for acetals, the following major fragment ions are predicted for this compound. The quantitative data presented is an estimation based on these predictions.
| m/z | Predicted Ion Structure | Predicted Relative Abundance |
| 159 | [C9H19O2]+ | High |
| 115 | [C6H11O2]+ | Moderate |
| 87 | [C4H7O2]+ | High |
| 73 | [C3H5O2]+ | Moderate |
| 47 | [C2H7O]+ | Moderate to High |
Note: The molecular ion peak at m/z 188 is expected to be of very low abundance or completely absent.
Fragmentation Pathway
The primary fragmentation pathway of this compound under electron ionization is initiated by the loss of an electron to form the molecular ion, which then rapidly fragments.
Caption: Predicted fragmentation pathway of this compound.
Detailed Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds
This section outlines a typical experimental protocol for the analysis of volatile organic compounds such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1. Sample Preparation
-
Samples should be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.
-
Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.
-
Transfer the final solution to a 2 mL autosampler vial.
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless inlet
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 10:1 to 100:1 (can be optimized based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Scan Rate: 2 scans/second
4.4. Data Analysis
-
The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.
-
Fragmentation patterns are analyzed to confirm the structure of the analyte.
Discussion of Fragmentation Mechanism
The fragmentation of this compound is primarily governed by the stability of the resulting carbocations. The key fragmentation mechanisms are:
-
Alpha-Cleavage: The most favorable fragmentation pathway involves the cleavage of the C-C bond alpha to the oxygen atoms. This results in the formation of a resonance-stabilized oxonium ion. For this compound, the loss of a pentyl radical (C5H11) to form the ion at m/z 115 is a predicted major pathway. Similarly, the loss of an ethyl group (C2H5) from one of the ethoxy moieties can lead to the ion at m/z 159.
-
McLafferty Rearrangement: While less common for acetals compared to carbonyl compounds, a McLafferty-type rearrangement could potentially occur, involving the transfer of a gamma-hydrogen from the heptyl chain to one of the oxygen atoms, followed by the elimination of a neutral alkene.
-
Consecutive Fragmentations: The primary fragment ions can undergo further fragmentation to yield smaller, stable ions. For example, the ion at m/z 115 could lose an ethylene (B1197577) molecule to form the ion at m/z 87.
Conclusion
The GC-MS fragmentation pattern of this compound is predicted to be characterized by dominant fragment ions resulting from alpha-cleavage, leading to the formation of stable oxonium ions. The molecular ion is expected to be of very low abundance or absent. The information provided in this guide, including the predicted fragmentation data and the detailed experimental protocol, serves as a valuable resource for researchers and scientists involved in the analysis and identification of such compounds.
References
Stability of 2,2-Diethoxyheptane Under Acidic and Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of 2,2-diethoxyheptane, a typical acyclic ketal, under varying pH conditions. Ketals are widely used as protecting groups in organic synthesis and are integral moieties in various pharmaceutical compounds. Understanding their stability is critical for drug development, formulation, and manufacturing. This document details the reaction mechanisms, presents relevant kinetic data, and provides established experimental protocols for the synthesis and analysis of this compound. It is demonstrated that while this compound is stable under basic and neutral conditions, it readily undergoes hydrolysis in an acidic environment.
Stability Profile: A Tale of Two pH Regimes
The stability of the ketal functional group is fundamentally dependent on the pH of its environment. For this compound, this dichotomy dictates its application and handling in chemical processes.
Stability in Basic and Neutral Conditions
Under neutral (pH ≈ 7) and basic conditions, this compound exhibits high stability.[1][2] This stability is attributed to the nature of the potential leaving groups, which are ethoxide ions (CH₃CH₂O⁻). In a basic medium, nucleophilic attack by a hydroxide (B78521) ion (OH⁻) is mechanistically unfavorable because it would require the displacement of an ethoxide ion, which is a strong base and consequently a poor leaving group.[3] Therefore, for practical purposes, this compound and other similar ketals are considered inert to bases.[4]
Caption: Logical diagram showing the stability of ketals in basic media.
Instability and Hydrolysis in Acidic Conditions
In contrast to their stability in base, ketals are labile in the presence of acid.[4] In an acidic aqueous solution, this compound undergoes hydrolysis to yield its parent ketone, 2-heptanone (B89624), and two equivalents of ethanol (B145695).[1][5] This reaction is reversible, but in the presence of a large excess of water, the equilibrium is driven towards the hydrolysis products.[5] The rate of this hydrolysis is highly dependent on the pH; as the pH decreases, the reaction rate increases significantly.[2][6] For instance, studies on similar ketals have shown that a decrease from pH 6.0 to 5.0 can increase the hydrolysis rate by a factor of approximately nine.[2]
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of a ketal proceeds through a well-established multi-step mechanism involving the formation of a key resonance-stabilized oxocarbocation intermediate.[1] The formation of this intermediate is generally considered the rate-determining step of the reaction.[1][7]
The detailed mechanism for this compound is as follows:
-
Protonation: One of the ether oxygen atoms is protonated by an acid (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).
-
Loss of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule. The resulting species is a resonance-stabilized oxocarbocation, which is a key intermediate.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbocation.
-
Deprotonation: A water molecule removes a proton from the newly added oxygen, forming a hemiacetal intermediate.
-
Second Protonation: The remaining ethoxy group is protonated, converting it into a good leaving group.
-
Formation of Carbonyl: The hydroxyl group of the hemiacetal forms a double bond with the carbon, expelling the second molecule of ethanol.
-
Final Deprotonation: A water molecule deprotonates the carbonyl oxygen to yield the final product, 2-heptanone, and regenerates the acid catalyst (H₃O⁺).
Caption: Signaling pathway for the acid-catalyzed hydrolysis of this compound.
Quantitative Data: Kinetics of Ketal Hydrolysis
The following table summarizes representative hydrolysis half-lives for various ketals under acidic conditions to illustrate the range of stability.
| Ketal Structure | Condition | Half-life (t½) | Reference |
| Acetone-derived ketal with amide side-chain (Ketal 1) | pH 5.0 Buffer | ~24 minutes | [2] |
| Acetone-derived ketal with amide side-chain (Ketal 3) | pH 5.0 Buffer | 32.3 hours | [2] |
| Acetone-derived ketal with amide side-chain (Ketal 3) | pH 6.0 Buffer | ~97 hours (estimated) | [2] |
| Acetone-derived ketal with amide side-chain (Ketal 3) | pH 6.5 Buffer | ~580 hours (estimated) | [2] |
| Benzaldehyde acetal (B89532) derivative (Acetal 15) | pH 5.0 Buffer | 70.4 hours | [8] |
| Benzaldehyde acetal derivative (Acetal 18) | pH 5.0 Buffer | 425 hours | [8] |
Note: The data presented is for structurally different ketals and serves to illustrate the principles of pH-dependent hydrolysis. The actual hydrolysis rate of this compound will vary.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol describes a general method for ketalization based on established procedures.[9]
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagents: To the flask, add 2-heptanone (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq). Use a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ketal product.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material (2-heptanone) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol outlines a method for quantifying the rate of ketal hydrolysis using Nuclear Magnetic Resonance (NMR) spectroscopy, a technique commonly employed for such kinetic studies.[2][10]
Caption: Experimental workflow for monitoring ketal hydrolysis via NMR.
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 25 mM) in a mixed solvent system suitable for both the compound and NMR analysis. A common system is a mixture of an organic deuterated solvent (e.g., acetonitrile-d₃, CD₃CN) and a D₂O-based buffer at the desired acidic pH (e.g., pH 5.0 phosphate (B84403) buffer).[2]
-
NMR Acquisition: Transfer the sample to an NMR tube. Acquire an initial ¹H NMR spectrum (t=0).
-
Time-Course Monitoring: Maintain the sample at a constant temperature (e.g., 25°C) and acquire subsequent ¹H NMR spectra at regular time intervals.[11]
-
Data Analysis: Process each spectrum. The degradation of this compound can be quantified by monitoring the disappearance of its characteristic signals (e.g., the ethyl group's quartet and triplet) and the appearance of the signals for the 2-heptanone product (e.g., the methyl singlet adjacent to the carbonyl).[2]
-
Kinetic Calculation: Calculate the percentage of ketal remaining at each time point by comparing the integration of the ketal peaks to the sum of the ketal and ketone peaks. Plot the natural logarithm of the ketal concentration versus time. The slope of this line will be the negative of the first-order rate constant (k). The half-life can then be calculated using the formula: t½ = 0.693 / k.
Protocol for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the components of a ketal hydrolysis reaction.[12][13]
-
Sample Preparation: At specified time points, quench an aliquot of the reaction mixture by neutralizing the acid with a base (e.g., sodium bicarbonate). Extract the organic components with a suitable solvent like diethyl ether or dichloromethane. An internal standard should be added for accurate quantification.
-
GC Separation: Inject the prepared sample into a gas chromatograph. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature program should be optimized to achieve baseline separation of this compound, 2-heptanone, and ethanol.
-
MS Detection: The separated components are introduced into the mass spectrometer. The instrument is typically operated in Electron Ionization (EI) mode. The resulting mass spectra provide a "fingerprint" for each compound, allowing for positive identification by comparison to spectral libraries.[14]
-
Quantification: The concentration of each component is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of the internal standard.
Conclusion
The stability of this compound is critically dependent on pH. It is robust and stable under basic and neutral conditions, making the ketal an excellent protective group for the ketone functionality during syntheses involving basic reagents. However, it is readily cleaved under acidic conditions via a well-defined hydrolysis mechanism. The rate of this acid-catalyzed hydrolysis is rapid and increases with acid strength. For professionals in drug development and chemical research, this pH-dependent stability is a crucial consideration for reaction planning, formulation design, and ensuring the shelf-life of ketal-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.in [brainly.in]
- 4. sarthaks.com [sarthaks.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 14. agilent.com [agilent.com]
An In-Depth Technical Guide to the Solubility of 2,2-Diethoxyheptane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-diethoxyheptane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the principle of "like dissolves like," and provides a detailed experimental protocol for the quantitative determination of its solubility.
Introduction to this compound
This compound is an acetal, a class of organic compounds with the general structure R₂C(OR')₂. Acetals are known for their stability under neutral and basic conditions, making them useful as protecting groups for aldehydes and ketones in organic synthesis.[1] Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation development.
The structure of this compound consists of a seven-carbon heptane (B126788) chain with two ethoxy groups attached to the second carbon atom. This structure imparts a predominantly nonpolar character to the molecule due to the long alkyl chain and the ether linkages.
Predicted Solubility in Common Organic Solvents
The solubility of an organic compound is primarily governed by its polarity and the polarity of the solvent. The principle of "like dissolves like" suggests that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents.[2]
This compound, with its significant hydrocarbon character, is predicted to be a nonpolar molecule. The presence of two ether oxygen atoms introduces a slight polarity, but the long alkyl chain dominates the overall molecular properties. Based on this, its solubility in various common organic solvents can be qualitatively predicted as follows:
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Heptane, Toluene, Benzene, Diethyl Ether | High / Miscible | Both the solute and the solvents are nonpolar, leading to favorable van der Waals interactions. |
| Slightly Polar | Dichloromethane, Chloroform, Tetrahydrofuran (THF) | High / Miscible | These solvents have a polarity that is compatible with the slight polarity of the ether groups in this compound, while also being able to solvate the alkyl chain. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The significant difference in polarity between the nonpolar solute and the polar aprotic solvents will likely limit solubility. |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The strong hydrogen bonding network in these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, experimental determination is necessary. A common and reliable method is the shake-flask method, followed by quantitative analysis.[3]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Syringes and filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solute should be clearly visible as a separate phase.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the mixture to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter to remove any suspended microparticles.
-
-
Quantitative Analysis (using GC-FID as an example):
-
Prepare a series of calibration standards of this compound in the same solvent with known concentrations.
-
Analyze the calibration standards using GC-FID to generate a calibration curve (peak area vs. concentration).
-
Dilute the filtered saturated sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the GC-FID and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.
-
Data Presentation: The results should be presented in a table, clearly stating the solvent, temperature, and the determined solubility in units such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
2,2-Diethoxyheptane: A Comprehensive Technical Guide to its Use as a Protecting Group for Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. This technical guide provides an in-depth exploration of 2,2-diethoxyheptane as a robust and versatile protecting group for ketones. This acyclic diethyl ketal offers distinct advantages in terms of stability and ease of handling, making it a valuable tool in the synthesis of complex molecules, particularly in the realm of drug development. This document outlines the mechanisms of protection and deprotection, provides detailed experimental protocols, and presents a comprehensive summary of relevant quantitative data to facilitate its effective implementation in a laboratory setting.
Introduction
The protection of carbonyl functionalities, particularly ketones, is a frequent necessity in organic synthesis to prevent undesired reactions with nucleophiles or under basic conditions. While a plethora of protecting groups exist, acyclic diethyl ketals, such as this compound, offer a reliable and efficient means of masking the reactivity of a ketone. The formation of this compound from the parent ketone, 2-heptanone (B89624), proceeds via an acid-catalyzed reaction with ethanol (B145695), often in the presence of a dehydrating agent like triethyl orthoformate. This protecting group is characterized by its stability under neutral and basic conditions, yet it can be readily cleaved under acidic conditions to regenerate the ketone. This guide will delve into the practical aspects of utilizing this compound as a protecting group, providing the necessary information for its successful application in complex synthetic pathways.
Mechanism of Ketal Formation and Cleavage
The formation of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the ketone, which enhances its electrophilicity. Subsequent nucleophilic attack by ethanol, followed by proton transfer and elimination of water, leads to the formation of a resonance-stabilized oxonium ion. A second molecule of ethanol then attacks this intermediate, and after deprotonation, the diethyl ketal is formed. The use of triethyl orthoformate serves as a water scavenger, driving the equilibrium towards the formation of the ketal.[1]
Deprotection is essentially the reverse process, involving acid-catalyzed hydrolysis. Protonation of one of the ether oxygens of the ketal, followed by the elimination of ethanol, generates a resonance-stabilized oxonium ion. Nucleophilic attack by water and subsequent deprotonation regenerates the ketone.[2]
Diagrams of Reaction Mechanisms
Caption: Reaction mechanisms for the formation and cleavage of this compound.
Experimental Protocols
Protection of 2-Heptanone to form this compound
This protocol is based on general procedures for the formation of diethyl ketals using triethyl orthoformate and an acid catalyst.
Materials:
-
2-Heptanone
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), bismuth triflate (Bi(OTf)₃), or hydrochloric acid)
-
Anhydrous sodium bicarbonate or triethylamine (B128534)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dichloromethane or other suitable organic solvent
Procedure:
-
To a stirred solution of 2-heptanone (1 equivalent) in anhydrous ethanol (excess, can be used as solvent) is added triethyl orthoformate (1.2-1.5 equivalents).
-
A catalytic amount of the acid catalyst (e.g., 0.01-0.1 equivalents of p-TsOH) is added to the mixture.
-
The reaction is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a mild base such as anhydrous sodium bicarbonate or triethylamine to neutralize the acid catalyst.
-
The mixture is concentrated under reduced pressure to remove excess ethanol and other volatile components.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to afford pure this compound.
Deprotection of this compound to Regenerate 2-Heptanone
This protocol is based on general acid-catalyzed hydrolysis of ketals.
Materials:
-
This compound
-
Aqueous acid solution (e.g., 1M HCl, dilute sulfuric acid, or acetic acid/water mixture)
-
A suitable organic solvent (e.g., acetone (B3395972), tetrahydrofuran (B95107) (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
This compound is dissolved in a suitable organic solvent such as acetone or THF.
-
An aqueous acid solution is added to the mixture. The reaction can be performed at room temperature or with gentle heating to accelerate the cleavage.
-
The progress of the reaction is monitored by TLC or GC.
-
Once the deprotection is complete, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The organic solvent is removed under reduced pressure.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude 2-heptanone, which can be further purified by distillation if necessary.
Data Presentation
The efficiency of ketal formation and deprotection is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data for the protection of ketones as diethyl ketals and their subsequent deprotection under various catalytic systems.
Table 1: Catalytic Systems for the Formation of Diethyl Ketals
| Catalyst | Catalyst Loading (mol%) | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Hydrochloric Acid | 0.1 | Benzaldehyde | 30 min | Room Temp. | >99 (conversion) | [3] |
| Bismuth Triflate | 0.1 | Benzaldehyde | Not Specified | Room Temp. | Good | [4] |
| Tetrabutylammonium Tribromide | Catalytic | Various Aldehydes/Ketones | Not Specified | Not Specified | Excellent | [1] |
| Perchloric acid on Silica Gel | Catalytic | Various Aldehydes/Ketones | Not Specified | Solvent-free | Excellent | [1] |
Table 2: Catalytic Systems for the Deprotection of Diethyl Ketals
| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Aqueous Acid (e.g., HCl) | Stoichiometric | General Ketals | Acetone/Water | Varies | Room Temp. - Reflux | Typically High | [1] |
| Indium(III) Trifluoromethanesulfonate | Catalytic | General Ketals | Acetone | Varies | Room Temp. | Good to Excellent | [1] |
Stability and Selectivity
This compound, as an acyclic diethyl ketal, is generally stable to a wide range of reagents and conditions, including:
-
Basic conditions: Resistant to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).
-
Nucleophiles: Stable towards most nucleophiles that would readily attack a ketone.
-
Reducing agents: Unaffected by common hydride reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride.
This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule while the ketone functionality remains protected.
In terms of selectivity, the protection of aldehydes in the presence of ketones can often be achieved due to the higher reactivity of aldehydes.[1] However, forcing conditions will lead to the protection of both carbonyls. The deprotection of diethyl ketals is typically achieved under acidic conditions, which allows for selective removal in the presence of acid-stable protecting groups.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the protection of a ketone as this compound, subsequent chemical modification of the molecule, and the final deprotection step.
Caption: General experimental workflow for a multi-step synthesis involving ketone protection.
Conclusion
This compound serves as an effective and reliable protecting group for ketones, offering a balance of stability and reactivity that is advantageous in many synthetic applications. Its formation from 2-heptanone is straightforward, and its cleavage to regenerate the parent ketone can be achieved under mild acidic conditions. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary tools and information to confidently employ this compound in their synthetic endeavors, ultimately contributing to the efficient and successful construction of complex molecular architectures.
References
Reactivity of 2,2-Diethoxyheptane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2,2-diethoxyheptane, a typical ketal, with a range of common laboratory reagents. Ketal functional groups are prevalent in organic chemistry, often employed as protecting groups for ketones due to their stability under various conditions. Understanding the reactivity profile of molecules like this compound is crucial for chemical synthesis, drug development, and stability studies. This document details the compound's behavior in the presence of acids, bases, oxidizing and reducing agents, and common nucleophiles, supported by mechanistic insights and representative experimental protocols. All quantitative data is presented in structured tables, and key pathways are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a geminal diether, specifically a ketal derived from 2-heptanone (B89624) and ethanol (B145695). Its structure features a central carbon atom bonded to two ethoxy groups and the heptyl chain. This configuration imparts a distinct reactivity profile, characterized by general stability under neutral and basic conditions but susceptibility to cleavage under acidic conditions. This property is fundamental to its use as a protective group for the ketone functionality in multi-step syntheses.
Reactivity with Common Reagents
The reactivity of this compound is dominated by the nature of the ketal linkage. The presence of two ether-like oxygen atoms on the same carbon atom dictates its interaction with various classes of reagents.
Reaction with Acids (Hydrolysis)
The most significant reaction of this compound is its hydrolysis under acidic conditions.[1][2] In the presence of a catalytic amount of acid and water, the ketal is cleaved to regenerate the parent ketone (2-heptanone) and alcohol (ethanol).[1] This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water.[1] The reaction proceeds via a resonance-stabilized oxocarbenium ion intermediate.
Mechanism of Acid-Catalyzed Hydrolysis:
The reaction is initiated by protonation of one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). Subsequent elimination of ethanol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ethoxy group and subsequent elimination of a second molecule of ethanol leads to the formation of the protonated ketone, which upon deprotonation gives the final product, 2-heptanone.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Reaction with Bases
This compound is stable under basic and neutral conditions. The ethoxy groups are poor leaving groups, and there are no acidic protons that can be readily removed by a base to initiate a reaction. This stability is a key reason for the use of ketals as protecting groups in syntheses involving basic reagents.
Reaction with Reducing Agents
The ketal functional group in this compound is unreactive towards common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are sources of hydride ions (H⁻), which are nucleophiles that readily reduce polar pi bonds, such as the carbonyl group of aldehydes and ketones, but do not react with the sigma bonds of the ketal.
Reaction with Oxidizing Agents
Under non-hydrolytic (neutral or basic) conditions, this compound is generally resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). The central carbon atom is already at the same oxidation state as a ketone and lacks a hydrogen atom that can be removed during oxidation. However, under acidic conditions where hydrolysis can occur, the resulting 2-heptanone can be further oxidized if a strong oxidizing agent is present.
Reaction with Nucleophiles and Organometallic Reagents
Similar to its stability towards bases, this compound is unreactive towards common nucleophiles and organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). The carbon of the ketal is not sufficiently electrophilic to be attacked by these reagents, and the ethoxy groups are poor leaving groups.
Summary of Reactivity
The following table summarizes the expected reactivity of this compound with a variety of common reagents.
| Reagent Class | Specific Reagent(s) | Reactivity of this compound | Products | Notes |
| Acids | HCl, H₂SO₄, H₃O⁺ | Reactive | 2-Heptanone, Ethanol | Acid-catalyzed hydrolysis. |
| Bases | NaOH, KOH, NaOEt | Unreactive | No reaction | Ketal is stable to base. |
| Reducing Agents | NaBH₄, LiAlH₄ | Unreactive | No reaction | Ketal is not reduced by hydrides. |
| Oxidizing Agents | KMnO₄, H₂CrO₄ (neutral/basic) | Unreactive | No reaction | Ketal is resistant to oxidation. |
| Oxidizing Agents | KMnO₄, H₂CrO₄ (acidic) | Reactive (indirectly) | 2-Heptanone (initially), then potential cleavage products | Hydrolysis to the ketone occurs first. |
| Nucleophiles | CN⁻, RS⁻ | Unreactive | No reaction | Ketal carbon is not electrophilic enough. |
| Organometallics | CH₃MgBr, n-BuLi | Unreactive | No reaction | Ketal is stable to Grignard and organolithium reagents. |
Experimental Protocols
Representative Protocol for Acid-Catalyzed Hydrolysis of this compound
Objective: To hydrolyze this compound to 2-heptanone and ethanol.
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in a suitable solvent like acetone (B3395972) or THF (20 mL).
-
Add 1 M aqueous hydrochloric acid (10 mL).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether (30 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid, and then with brine (20 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-heptanone.
-
The product can be purified further by distillation if necessary.
Logical Workflow for Reactivity Prediction
The following diagram illustrates a logical workflow for predicting the reactivity of this compound with a given reagent.
Caption: Workflow for predicting the reactivity of this compound.
Conclusion
This compound exhibits a reactivity profile that is characteristic of ketals. It is a robust functional group that is stable to a wide range of reagents, including bases, nucleophiles, and reducing agents. Its primary mode of reactivity is acid-catalyzed hydrolysis, which regenerates the parent ketone and alcohol. This predictable reactivity makes this compound and other ketals valuable tools in synthetic organic chemistry, particularly as protecting groups for ketones. A thorough understanding of these reactivity principles is essential for researchers and professionals in the fields of chemical synthesis and drug development.
References
Methodological & Application
Application Note: Synthesis of 2,2-Diethoxyheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,2-diethoxyheptane, a ketal derivative of 2-heptanone (B89624). The synthesis involves the acid-catalyzed reaction of 2-heptanone with triethyl orthoformate and ethanol (B145695). This method serves as an efficient route to protect the ketone functionality in 2-heptanone, a common intermediate in organic synthesis. The protocol outlines the materials, experimental procedure, purification, and characterization of the final product.
Introduction
Ketals, such as this compound, are important functional groups in organic chemistry, primarily utilized as protecting groups for ketones and aldehydes.[1] The formation of a ketal from a ketone is a reversible reaction that is typically carried out in the presence of an alcohol and an acid catalyst. To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed. A common and effective method to achieve this is the use of a triethyl orthoformate, which acts as both a reagent and a dehydrating agent. This application note details a robust and reproducible protocol for the synthesis of this compound from 2-heptanone.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2-Heptanone | 1.0 eq |
| Triethyl Orthoformate | 1.5 eq |
| Ethanol | 5.0 eq |
| p-Toluenesulfonic acid monohydrate | 0.05 eq |
| Reaction Conditions | |
| Temperature | Ambient |
| Reaction Time | 24 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₁₁H₂₄O₂ |
| Molecular Weight | 188.31 g/mol |
| Yield | Placeholder |
| Purity (by GC-MS) | Placeholder |
| Characterization | |
| ¹H NMR (CDCl₃, 400 MHz) | Placeholder |
| ¹³C NMR (CDCl₃, 100 MHz) | Placeholder |
| IR (neat, cm⁻¹) | Placeholder |
Experimental Protocol
Materials:
-
2-Heptanone (≥98%)
-
Triethyl orthoformate (≥98%)
-
Ethanol (anhydrous, ≥99.5%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, ≥98%)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (DCM, anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation
-
NMR spectrometer
-
FT-IR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 2-heptanone (e.g., 11.42 g, 0.1 mol, 1.0 eq), triethyl orthoformate (e.g., 22.23 g, 0.15 mol, 1.5 eq), and anhydrous ethanol (e.g., 23.04 g, 0.5 mol, 5.0 eq).
-
Initiation of Reaction: Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen). Add p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol, 0.05 eq) to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the 2-heptanone spot/peak.
-
Work-up: Upon completion of the reaction, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.4 (q, 4H, -O-CH₂-CH₃), 1.5-1.6 (m, 2H, -CH₂-), 1.2-1.4 (m, 6H, -CH₂-CH₂-CH₂-), 1.15 (s, 3H, -C(O)₂-CH₃), 1.1 (t, 6H, -O-CH₂-CH₃), 0.9 (t, 3H, -CH₂-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~109.0 (-C(OR)₂-), 56.0 (-O-CH₂-), 40.0 (-CH₂-), 32.0 (-CH₂-), 25.0 (-CH₂-), 23.0 (-CH₂-), 22.0 (-C(O)₂-CH₃), 15.0 (-O-CH₂-CH₃), 14.0 (-CH₂-CH₃).
-
IR (neat, cm⁻¹): ~2950-2850 (C-H stretch), 1150-1050 (C-O stretch, characteristic of acetal).
-
GC-MS: Molecular ion (M+) peak at m/z = 188.31.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
2-Heptanone and triethyl orthoformate are flammable. Keep away from open flames and heat sources.
-
p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.
-
Follow standard laboratory procedures for waste disposal.
References
Application Notes and Protocols for the Use of 2,2-Diethoxyheptane as a Protecting Group in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired molecular complexity. Carbonyl groups, present in aldehydes and ketones, are highly reactive centers susceptible to nucleophilic attack and reduction. Acetal (B89532) formation is a robust and widely employed strategy to mask the reactivity of carbonyls.[1][2][3] 2,2-Diethoxyheptane serves as a specific example of a diethyl acetal protecting group, effectively shielding the ketone functionality of heptan-2-one.
This protecting group is formed by the acid-catalyzed reaction of heptan-2-one with ethanol (B145695). The resulting this compound is stable under neutral to strongly basic conditions, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl.[1][4] The original ketone can be readily regenerated by acid-catalyzed hydrolysis.[5][6] These application notes provide detailed protocols for the protection of heptan-2-one as this compound and its subsequent deprotection.
Data Presentation
Table 1: Summary of Conditions for the Formation of this compound (Protection)
| Catalyst | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid (catalytic) | Heptan-2-one, Ethanol (excess), Triethyl orthoformate | None or inert solvent (e.g., Dichloromethane) | Reflux | 2 - 6 | > 90 |
| Hydrochloric acid (catalytic) | Heptan-2-one, Ethanol (excess) | Ethanol | Reflux | 4 - 8 | 85 - 95 |
| Bismuth(III) triflate (catalytic) | Heptan-2-one, Ethanol, Triethyl orthoformate | Ethanol | Room Temperature | 1 - 3 | > 95 |
Table 2: Summary of Conditions for the Deprotection of this compound
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aqueous HCl (1M) | Tetrahydrofuran (THF) / Water | Room Temperature - 50 | 1 - 4 | > 90 |
| Acetic Acid / Water | Tetrahydrofuran (THF) | 50 - 70 | 2 - 8 | 80 - 90 |
| Pyridinium p-toluenesulfonate (PPTS) | Acetone / Water | Reflux | 3 - 6 | > 90 |
| Iodine (catalytic) | Acetone / Water | Room Temperature | 0.5 - 2 | > 95 |
Experimental Protocols
Protocol 1: Protection of Heptan-2-one as this compound
This protocol describes the formation of this compound from heptan-2-one using an acid catalyst and a dehydrating agent.[7]
Materials:
-
Heptan-2-one
-
Ethanol (anhydrous)
-
Triethyl orthoformate
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane (B109758) (DCM) or other suitable inert solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add heptan-2-one (1 equivalent).
-
Add anhydrous ethanol (10 equivalents) and triethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the product by fractional distillation if necessary.
Protocol 2: Deprotection of this compound to Heptan-2-one
This protocol outlines the hydrolysis of this compound back to the parent ketone using aqueous acid.[8]
Materials:
-
This compound
-
1M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in THF.
-
Add 1M aqueous HCl (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 50°C. Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, heptan-2-one, can be purified by distillation or column chromatography if required.
Mandatory Visualization
Caption: Workflow for the protection of heptan-2-one and deprotection of this compound.
Caption: Simplified mechanism for the acid-catalyzed formation of this compound.
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cleavage of the 2,2-Diethoxyheptane Protecting Group
Introduction
The 2,2-diethoxyheptane moiety serves as a protective group for ketones, specifically for heptan-2-one. This ketal protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the parent carbonyl compound. The selection of a deprotection method depends on the sensitivity of other functional groups within the molecule. These notes provide an overview of various conditions for the cleavage of this compound, including detailed protocols and comparative data.
General Principles of Deprotection
The cleavage of ketals like this compound is typically an acid-catalyzed hydrolysis reaction. The mechanism involves protonation of one of the ethoxy groups, followed by the elimination of ethanol (B145695) to form an oxonium ion. Subsequent attack by water and loss of a second molecule of ethanol regenerates the ketone and releases two equivalents of ethanol.
Comparative Data for Ketal Deprotection
The following tables summarize quantitative data for the deprotection of various ketals under different conditions. While specific data for this compound is limited in the literature, the presented data for analogous acyclic ketals provides a strong basis for selecting appropriate cleavage conditions.
Table 1: Acid-Catalyzed Deprotection of Acyclic Ketals
| Reagent/Catalyst | Substrate (Analogue) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Bismuth Nitrate (B79036) Pentahydrate (25 mol%) | Acetophenone diethyl ketal | Dichloromethane (B109758) | Room Temp. | 15 min | 95 | [1] |
| Silica Sulfuric Acid / Wet SiO₂ | 4-Nitrobenzaldehyde diethyl acetal | Toluene | 60-70 | 60 min | Quantitative | [2] |
| Erbium(III) Triflate (cat.) | Various ketals | Wet Nitromethane | Room Temp. | 0.5 - 3 h | 85-95 | [3] |
| Cerium(III) Triflate (cat.) | Various ketals | Wet Nitromethane | Room Temp. | 0.5 - 3 h | 85-95 | [4] |
| Acetic Acid | Cyclohexylidene ketal | Mixture | - | - | - | [4] |
Table 2: Deprotection of Acyclic Ketals under Neutral Conditions
| Reagent/Catalyst | Substrate (Analogue) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Iodine (10 mol%) | Various ketals | Acetone (B3395972) | Room Temp. | <10 min | >90 | [4][5] |
| Electrochemical (LiClO₄) | Cyclic ketals | Acetonitrile | Room Temp. | 2 - 5 h | 55-99 | [6] |
Experimental Protocols
Protocol 1: General Acidic Deprotection using Acetic Acid
This protocol describes a standard method for the acid-catalyzed cleavage of ketals.
-
Dissolution: Dissolve the this compound-protected substrate in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of a protic acid, such as acetic acid or hydrochloric acid. The amount of acid will depend on the substrate's sensitivity.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a mild base, such as saturated sodium bicarbonate solution, until the pH is neutral.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization as required.
Protocol 2: Mild Deprotection using Bismuth Nitrate Pentahydrate
This method is suitable for substrates sensitive to strong acids.[1]
-
Reaction Setup: To a solution of the this compound-protected substrate in dichloromethane (CH₂Cl₂), add bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 25 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast for acyclic ketals.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, add water to the reaction mixture.
-
Extraction: Separate the organic layer and wash it with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected ketone.
-
Purification: Purify the product if necessary.
Protocol 3: Neutral Deprotection using Molecular Iodine in Acetone
This protocol is advantageous for its mild and neutral conditions.[4][5]
-
Reaction Mixture: Dissolve the this compound-protected substrate in acetone.
-
Catalyst Addition: Add a catalytic amount of molecular iodine (I₂, typically 10 mol%).
-
Reaction Conditions: Stir the solution at room temperature. The reaction is generally very rapid, often completing in less than 10 minutes.[4]
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce the excess iodine.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent like diethyl ether.
-
Washing and Drying: Wash the organic extract with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the desired ketone.
-
Purification: Further purification can be performed if needed.
Visualizations
Caption: General workflow for the deprotection of this compound.
Caption: Simplified mechanism of acid-catalyzed ketal cleavage.
References
- 1. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 2. Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2 | MDPI [mdpi.com]
- 3. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of 2,2-Diethoxyheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of carbonyl groups as ketals is a fundamental strategy in multi-step organic synthesis. The 2,2-diethoxyheptane serves as a stable diethyl ketal of heptan-2-one. Deprotection, or hydrolysis, of the ketal back to the parent ketone is a critical step, often achieved under aqueous acidic conditions. This document provides detailed application notes and a comprehensive protocol for the acid-catalyzed deprotection of this compound to yield heptan-2-one.
Application Notes
The deprotection of this compound is an acid-catalyzed hydrolysis reaction. The mechanism involves the protonation of one of the ethoxy groups by an acid, converting it into a good leaving group (ethanol). Subsequent elimination of ethanol (B145695) is facilitated by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocationic center, followed by deprotonation, yields a hemiacetal intermediate. Further protonation of the remaining ethoxy group and its departure as ethanol, followed by deprotonation of the hydroxyl group, regenerates the carbonyl group of heptan-2-one.
This reaction is typically carried out using common mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous medium or a mixture of water and an organic solvent to ensure miscibility of the reactants. The reaction is generally efficient, with high to quantitative yields of the desired ketone. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity to acidic media. For substrates with other acid-sensitive functional groups, milder acidic conditions or alternative deprotection methods might be necessary. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the point of complete conversion and to avoid potential side reactions.
Experimental Protocol
Objective:
To deprotect this compound to synthesize heptan-2-one using an aqueous solution of hydrochloric acid.
Materials:
-
This compound (C₁₁H₂₄O₂, CAS: 52162-27-3)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g) in a minimal amount of a co-solvent like tetrahydrofuran (B95107) (THF) if necessary to ensure solubility, although it may be directly suspended in the aqueous acid.
-
Addition of Acid: Add 2 M aqueous hydrochloric acid (e.g., 25 mL) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC analysis. For substrates that are more resistant to hydrolysis, the reaction mixture can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete (typically 1-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by brine (1 x 20 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification (Optional): The resulting crude heptan-2-one can be purified further by distillation if necessary.
Data Presentation
The deprotection of dialkyl ketals under aqueous acidic conditions typically proceeds with high efficiency. The following table summarizes representative quantitative data for this type of reaction.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2 M aq. HCl | Water/THF | Room Temp. | 1-4 | >95 (Typical) | General Procedure |
| Various Acetals/Ketals | Silica Sulfuric Acid/Wet SiO₂ | Toluene | 60-70 | 1 | Quantitative | [1][2] |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the deprotection of this compound.
Reaction Mechanism
Caption: Simplified mechanism of acid-catalyzed ketal hydrolysis.
References
Application of 2,2-Diethoxyheptane in Grignard Reactions: A Detailed Analysis and Alternative Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Stability of Ketals in the Presence of Grignard Reagents
2,2-Diethoxyheptane, a ketal, is generally stable and unreactive towards Grignard reagents under standard conditions. This lack of reactivity is attributed to the nature of the alkoxy groups (-OEt) as poor leaving groups. For a Grignard reagent to react, it would need to displace one of the ethoxy groups, a process that is not energetically favorable. The carbon atom of the ketal is also less electrophilic compared to the carbonyl carbon of a ketone.
This inherent stability makes ketals, such as this compound, excellent protecting groups for aldehydes and ketones. In complex syntheses where a Grignard reaction is intended to occur at a different functional group within the same molecule (e.g., an ester or a nitrile), the more reactive aldehyde or ketone can be temporarily converted to a ketal. The ketal remains inert during the Grignard reaction and can be subsequently hydrolyzed back to the original carbonyl group under acidic conditions.
The Bodroux-Chichibabin Reaction: An Alternative for Aldehyde and Ketone Synthesis
While this compound itself is not a suitable substrate for direct reaction with Grignard reagents, a closely related class of compounds, orthoesters , are highly effective. The reaction of a Grignard reagent with an orthoester, such as triethyl orthoformate, is known as the Bodroux-Chichibabin aldehyde synthesis . This reaction is a powerful method for the formation of a new carbon-carbon bond and the synthesis of aldehydes with one more carbon atom than the parent alkyl or aryl halide used to prepare the Grignard reagent.[1][2]
The increased reactivity of orthoesters compared to ketals stems from the presence of a third alkoxy group, which enhances the electrophilicity of the central carbon atom. The reaction proceeds via the displacement of one ethoxy group by the nucleophilic Grignard reagent to form a diethyl acetal (B89532). This acetal is then hydrolyzed in a subsequent acidic workup step to yield the corresponding aldehyde. The resulting aldehyde can be isolated or further reacted in situ, for example, with another equivalent of a Grignard reagent to produce a secondary alcohol.
Quantitative Data Summary
The following table summarizes representative yields for the Bodroux-Chichibabin aldehyde synthesis using various Grignard reagents and triethyl orthoformate.
| Grignard Reagent (RMgX) | Product Aldehyde | Reaction Conditions | Yield (%) | Reference |
| n-Pentylmagnesium bromide | n-Hexanal | Reflux in ether | 58-65 | Organic Syntheses, Coll. Vol. 2, p.323 (1943) |
| Phenylmagnesium bromide | Benzaldehyde | Not specified | ~60 | Bodroux, F. (1904) |
| Isopropylmagnesium bromide | Isovaleraldehyde | Not specified | ~55 | Chichibabin, A. E. (1904) |
| Cyclohexylmagnesium chloride | Cyclohexanecarboxaldehyde | Not specified | ~62 | Smith, L. I., et al. (1941) |
| p-Tolylmagnesium bromide | p-Tolualdehyde | Not specified | ~70 | Smith, L. I., et al. (1941) |
Experimental Protocols
Protocol: Synthesis of n-Hexanal via the Bodroux-Chichibabin Reaction
This protocol details the synthesis of n-hexanal from n-pentylmagnesium bromide and triethyl orthoformate.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
n-Pentyl bromide
-
Anhydrous diethyl ether
-
Triethyl orthoformate
-
Sulfuric acid (10%)
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, reflux condenser)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of n-pentyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Initiate the reaction by gentle warming. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.
-
Add the remaining n-pentyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Triethyl Orthoformate:
-
Cool the Grignard reagent solution to room temperature.
-
Add a solution of triethyl orthoformate (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add 10% sulfuric acid to hydrolyze the intermediate acetal and quench any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, followed by a saturated sodium bisulfite solution (to remove any unreacted aldehyde), and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the resulting crude n-hexanal by fractional distillation.
-
Visualizations
Caption: Mechanism of the Bodroux-Chichibabin aldehyde synthesis.
Caption: General experimental workflow for aldehyde synthesis.
References
Application Note: Chemoselective Protection of 2-Heptanone via Diethyl Acetal Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, the chemoselective protection of carbonyl groups is a fundamental strategy to prevent unwanted side reactions.[1] Aldehydes and ketones are highly reactive functional groups that readily undergo nucleophilic attack.[2][3] Protecting these groups allows for transformations on other parts of a molecule that would otherwise be incompatible with the carbonyl moiety.[1][4] Acetal (B89532) formation is a common and effective method for protecting aldehydes and ketones.[4][5][6] This application note details the chemoselective protection of 2-heptanone (B89624) by converting it to its diethyl acetal, 2,2-diethoxyheptane. This transformation is achieved through an acid-catalyzed reaction with triethyl orthoformate and ethanol (B145695). Triethyl orthoformate serves as both a reagent and a dehydrating agent, driving the equilibrium towards the formation of the acetal.[7][8][9]
The protection of a ketone as an acetal renders it stable in neutral to strongly basic conditions and resistant to various nucleophiles, and oxidizing and reducing agents.[4][5][7] The acetal can be readily deprotected under aqueous acidic conditions to regenerate the parent ketone.[1][5] This robust protection/deprotection protocol makes acetals an invaluable tool in the synthesis of complex molecules.
Chemoselectivity
The reactivity of carbonyl groups towards nucleophiles generally follows the order: aldehydes > ketones > esters > amides.[2] This inherent difference in reactivity allows for the selective protection of more reactive carbonyls in the presence of less reactive ones. For instance, an aldehyde can often be selectively protected as an acetal in the presence of a ketone. However, in a molecule containing multiple ketone functionalities, selective protection can be more challenging and may depend on steric and electronic factors.
In the context of protecting 2-heptanone, chemoselectivity refers to the specific reaction of the ketone's carbonyl group in the presence of other functional groups within the same molecule that might be sensitive to the reaction conditions. For example, the mild acidic conditions used for acetal formation are generally compatible with a wide range of functional groups such as esters, amides, ethers, and alkyl halides. However, acid-sensitive groups like certain silyl (B83357) ethers or N-Boc protected amines may require careful selection of the acid catalyst and reaction conditions to avoid deprotection.[10]
Reaction Scheme
The protection of 2-heptanone as this compound proceeds via an acid-catalyzed reaction with triethyl orthoformate and ethanol.
2-Heptanone + Triethyl Orthoformate/Ethanol --(Acid Catalyst)--> this compound
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the protection of 2-heptanone as its diethyl acetal.
| Parameter | Value/Condition | Reference |
| Substrate | 2-Heptanone | - |
| Reagents | Triethyl orthoformate, Ethanol | [11] |
| Catalyst | p-Toluenesulfonic acid (TsOH) | [11] |
| Solvent | Ethanol | [11] |
| Temperature | Reflux | [11] |
| Reaction Time | 6 hours | [11] |
| Yield | ~95% | [11] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
2-Heptanone (C7H14O, MW: 114.19 g/mol )
-
Triethyl orthoformate (C7H16O3, MW: 148.20 g/mol )[12]
-
Absolute Ethanol (EtOH)
-
p-Toluenesulfonic acid monohydrate (TsOH·H2O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Diethyl ether (Et2O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-heptanone (5.71 g, 50 mmol), absolute ethanol (25 mL), and triethyl orthoformate (11.1 g, 75 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.095 g, 0.5 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
-
Characterization: Confirm the identity and purity of the product by nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Safety Precautions
-
2-Heptanone is a flammable liquid and vapor.[13] It is harmful if swallowed or inhaled and may cause drowsiness or dizziness.[13]
-
Triethyl orthoformate is a flammable liquid.
-
p-Toluenesulfonic acid is corrosive and can cause skin and eye burns.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and hot surfaces.[13]
This detailed protocol provides a robust method for the chemoselective protection of 2-heptanone, a valuable transformation for synthetic chemists in research and drug development.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 4. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 5. fiveable.me [fiveable.me]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synarchive.com [synarchive.com]
- 12. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Orthogonal Deprotection Strategies Involving Acetal Protecting Groups with a Focus on 2,2-Diethoxyheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are paramount for efficiency and high yields.[1] Acetal (B89532) protecting groups are a cornerstone of carbonyl protection, offering robust stability under basic, nucleophilic, and reductive conditions, while being readily cleavable under acidic conditions.[2]
This document provides a detailed exploration of orthogonal deprotection strategies involving acetal protecting groups, with a hypothetical application of 2,2-diethoxyheptane, the diethyl acetal of 2-heptanone (B89624). While not a commonly cited protecting group, its behavior can be extrapolated from the well-established chemistry of acyclic acetals. We will delve into the principles of its use in orthogonal strategies, provide detailed experimental protocols, and present comparative data on the stability of various protecting groups.
Core Principles of Acetal Protection and Orthogonality
Acetal protecting groups are formed by the reaction of a carbonyl compound with an alcohol or a diol under acidic conditions.[3] Their stability profile makes them ideal partners in orthogonal deprotection schemes with groups that are labile to other conditions, such as silyl (B83357) ethers (fluoride-labile) and benzyl (B1604629) ethers (hydrogenolysis-labile).[1][4]
The reactivity of acetals towards acidic hydrolysis is influenced by their structure, with acyclic acetals generally being more labile than cyclic acetals.[5] This difference in reactivity can be exploited for selective deprotection.
Data Presentation: Comparative Stability of Protecting Groups
The following table summarizes the stability of a hypothetical this compound protecting group in comparison to other common protecting groups under various deprotection conditions. This data is compiled from general principles of protecting group chemistry.[1][6][7]
| Protecting Group | Type | Stable Towards | Labile Towards | Orthogonal Partners |
| This compound | Acyclic Acetal | Strong Bases (e.g., LDA, n-BuLi), Nucleophiles, Hydrides (e.g., LiAlH₄, NaBH₄), Catalytic Hydrogenation (Pd/C, H₂)[1] | Aqueous Acid, Lewis Acids[1] | Silyl Ethers, Benzyl Ethers, Boc Group |
| 1,3-Dioxolane | Cyclic Acetal | Strong Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation | Stronger Aqueous Acid, Lewis Acids (more stable than acyclic acetals)[5] | Silyl Ethers, Benzyl Ethers, Boc Group |
| TBS Ether | Silyl Ether | Mild Acid, Bases, Nucleophiles, Hydrides, Catalytic Hydrogenation[1] | Strong Acid, Fluoride (B91410) Ions (e.g., TBAF)[1] | Acetals, Benzyl Ethers, Boc Group |
| Benzyl Ether (Bn) | Ether | Acid, Base, Nucleophiles, Hydrides[1][4] | Catalytic Hydrogenation (Pd/C, H₂)[1][4] | Acetals, Silyl Ethers, Boc Group |
| Boc Group | Carbamate | Base, Nucleophiles, Hydrides, Catalytic Hydrogenation[7] | Strong Acid (e.g., TFA)[2][7] | Acetals, Silyl Ethers, Benzyl Ethers |
Experimental Protocols
Protocol 1: Protection of a Ketone as this compound
This protocol describes a general method for the formation of an acyclic diethyl acetal from a ketone, using 2-heptanone as an example.[8]
Materials:
-
2-Heptanone (1.0 eq)
-
Ethanol (B145695) (10 eq)
-
Triethyl orthoformate (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 2-heptanone in anhydrous DCM, add ethanol and triethyl orthoformate.
-
Add p-TsOH to the mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Protocol 2: Orthogonal Deprotection of a Silyl Ether in the Presence of this compound
This protocol details the selective cleavage of a tert-Butyldimethylsilyl (TBS) ether without affecting the this compound protecting group.[1]
Materials:
-
Substrate containing both a TBS ether and a this compound group (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substrate in anhydrous THF, add the TBAF solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the deprotected alcohol with the this compound group intact.
Protocol 3: Orthogonal Deprotection of this compound in the Presence of a Benzyl Ether
This protocol describes the selective removal of the this compound protecting group under mild acidic conditions, leaving a benzyl ether untouched.[1]
Materials:
-
Substrate containing both a this compound and a benzyl ether group (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate in a mixture of THF, acetic acid, and water (e.g., 3:1:1 v/v/v).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the deprotected ketone with the benzyl ether intact.
Visualizations
Caption: Orthogonal deprotection of a multifunctional molecule.
Caption: Workflow for sequential deprotection.
Conclusion
The strategic implementation of orthogonal deprotection schemes is a powerful tool in modern organic synthesis. While this compound is not a widely documented protecting group, its behavior as a simple acyclic acetal allows for its theoretical integration into such strategies. Its lability to mild acid, coupled with its stability towards conditions used to cleave silyl and benzyl ethers, makes it a viable, albeit hypothetical, component of the synthetic chemist's toolbox. The protocols and principles outlined in this document provide a framework for the design and execution of complex synthetic routes requiring the selective manipulation of multiple functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis of 2,2-Diethoxyheptane for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 2,2-diethoxyheptane, a valuable chemical intermediate with significant applications in the fragrance and pharmaceutical industries. This document outlines detailed experimental protocols, key reaction parameters for industrial-scale production, and potential applications.
Introduction
This compound (CAS No. 52162-27-3) is the diethyl ketal of heptan-2-one. The synthesis of ketals, such as this compound, is a well-established acid-catalyzed reaction between a ketone and an alcohol.[1] On an industrial scale, the synthesis requires careful optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness.
The primary industrial applications of this compound and related ketals are in the fragrance industry, where they can be used as stable scent components in various formulations. Additionally, the ketal functional group serves as a crucial protecting group for ketones in multi-step organic syntheses, particularly in the development of pharmaceutical intermediates where selective reactions are paramount.
Synthesis of this compound
The large-scale synthesis of this compound is achieved through the acid-catalyzed reaction of heptan-2-one with ethanol (B145695). The reaction is an equilibrium process, and to drive it towards the product, the removal of water is essential.
Reaction Scheme:
Key Reaction Parameters for Industrial Scale
For a successful and economical large-scale synthesis, the following parameters are critical:
| Parameter | Recommended Range/Value | Notes |
| Reactant Ratio | 1 : 2.5-3 (Heptan-2-one : Ethanol) | An excess of ethanol is used to drive the equilibrium towards the product. |
| Catalyst | Strong acid catalyst (e.g., Sulfuric acid, p-Toluenesulfonic acid) | Catalyst loading is typically low, in the range of 0.1-1.0 mol% relative to the ketone. |
| Temperature | 60-80 °C | To allow for a reasonable reaction rate and efficient removal of water. |
| Water Removal | Azeotropic distillation with a suitable solvent (e.g., Toluene (B28343), Hexane) | Continuous removal of the water-solvent azeotrope is crucial for high conversion. |
| Reaction Time | 4-8 hours | Monitored by techniques like Gas Chromatography (GC) to determine reaction completion. |
Experimental Protocol: Large-Scale Synthesis
This protocol is a representative example for the synthesis of this compound on a multi-kilogram scale.
Materials:
-
Heptan-2-one (1.0 eq)
-
Ethanol (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Large-scale glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap.
-
Heating and cooling system.
-
Separatory funnel.
-
Rotary evaporator.
-
Fractional distillation unit.
Procedure:
-
Charging the Reactor: Charge the reactor with heptan-2-one, ethanol, and toluene.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C, depending on the toluene/ethanol ratio). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots taken from the reaction mixture. The reaction is considered complete when the heptan-2-one peak area is minimal.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Work-up:
-
Transfer the mixture to a large separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under vacuum to obtain the final product with high purity.
-
Industrial Applications
Fragrance Industry
Ketals like this compound are valued in the fragrance industry for their stability and unique odor profiles. While the specific odor profile of this compound is not widely published, related compounds often possess fruity, green, or floral notes. For instance, 6-methoxy-2,6-dimethylheptanal (B1593867) has a light floral, slightly fruity, and watery citrus character.[2] The stability of the ketal functional group makes it suitable for use in various consumer products, including perfumes, soaps, and detergents, where the fragrance needs to be long-lasting.
Pharmaceutical and Fine Chemical Synthesis
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the protection of reactive functional groups is a critical step. The ketal group is an excellent choice for protecting ketones from undesired reactions under basic, organometallic, or reducing conditions. The this compound moiety can be introduced to protect a heptan-2-one functional group within a larger molecule, allowing for chemical transformations on other parts of the molecule. The protecting group can then be easily removed under acidic conditions to regenerate the ketone.
Visualizations
Synthesis Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Ketal as a Protecting Group Strategy
Caption: Use of a ketal as a protecting group in organic synthesis.
References
Application of 2,2-Diethoxyheptane in the Synthesis of Pharmaceutical Intermediates: A General Overview
Introduction
The primary function of an acetal (B89532) like 2,2-diethoxyheptane is to mask the reactivity of a ketone. The carbonyl group of a ketone is susceptible to nucleophilic attack and can undergo a variety of reactions. In a multi-step synthesis, it is often necessary to perform reactions on other parts of a molecule while leaving the ketone untouched. The acetal group is stable under neutral or basic conditions, making it an ideal protecting group while other transformations are carried out. The ketone can be easily regenerated by deprotection under acidic conditions.
General Principles of Acetal Protection
The use of acetals as protecting groups for ketones follows a straightforward logical workflow. This involves the protection of the carbonyl group, performing the desired chemical transformation on another part of the molecule, and finally, the deprotection of the acetal to restore the original ketone.
Caption: General workflow for the use of an acetal protecting group in chemical synthesis.
Application in Pharmaceutical Synthesis
While direct examples for this compound are scarce, the heptan-2-one structural motif can be found in various natural products and synthetic molecules that are precursors to pharmaceuticals. For instance, the synthesis of certain prostaglandin (B15479496) analogs or other lipid-based drug candidates may involve intermediates where a ketone needs to be temporarily masked.
The reaction to form this compound from heptan-2-one is a classic acid-catalyzed acetalization. This reaction is reversible, and the equilibrium can be driven towards the product by removing water, a byproduct of the reaction.
Caption: Reversible acid-catalyzed formation of this compound.
Experimental Protocols
The following are generalized protocols for the protection of a ketone as a diethyl acetal and its subsequent deprotection. These protocols are based on standard organic synthesis techniques.
Protocol 1: Protection of Heptan-2-one to form this compound
Objective: To protect the ketone functionality of heptan-2-one as a diethyl acetal.
Materials:
-
Heptan-2-one
-
Ethanol (absolute)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add heptan-2-one (1 equivalent), a 3-5 fold excess of absolute ethanol, and a suitable solvent such as toluene to fill the Dean-Stark trap.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the product by distillation if necessary.
Protocol 2: Deprotection of this compound to Regenerate Heptan-2-one
Objective: To remove the diethyl acetal protecting group to restore the ketone functionality.
Materials:
-
This compound
-
Acetone (B3395972) or Tetrahydrofuran (THF)
-
Dilute aqueous hydrochloric acid (e.g., 1 M HCl) or other aqueous acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of acetone or THF and water.
-
Add a catalytic or stoichiometric amount of dilute aqueous hydrochloric acid.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected ketone, heptan-2-one.
-
Purify the product by distillation or chromatography if necessary.
Data Presentation
The following table summarizes the key parameters for the protection and deprotection reactions.
| Parameter | Protection (Acetalization) | Deprotection (Hydrolysis) |
| Reactants | Ketone, Alcohol (2-5 eq.) | Acetal, Water |
| Solvent | Toluene, Benzene, or neat alcohol | Acetone/Water, THF/Water |
| Catalyst | p-TSA, H2SO4, Amberlyst-15 | HCl, H2SO4, Acetic Acid |
| Temperature | Reflux | Room Temperature to mild heating |
| Workup | Basic aqueous quench, extraction | Basic aqueous quench, extraction |
| Yield | Typically >90% | Typically >95% |
Disclaimer: The protocols and data provided are generalized and based on standard chemical principles. Actual reaction conditions may need to be optimized for specific substrates and scales. Due to a lack of specific literature, the application of this compound in pharmaceutical synthesis is presented here in a generalized context of acetal protecting group chemistry. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
Troubleshooting & Optimization
Technical Support Center: Acetalization of 2-Heptanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetalization of 2-heptanone (B89624).
Frequently Asked Questions (FAQs)
Q1: My acetalization of 2-heptanone is showing low to no conversion. What are the common causes?
A1: Low conversion in the acetalization of 2-heptanone can stem from several factors:
-
Insufficient Water Removal: Acetalization is a reversible equilibrium reaction. The water produced as a byproduct can hydrolyze the acetal (B89532) back to the starting materials.[1][2] It is crucial to effectively remove water as it forms, typically by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Catalyst Issues: An inadequate amount of acid catalyst, or a deactivated catalyst, will result in a slow or stalled reaction. The choice of catalyst can also significantly impact the reaction rate and yield.
-
Steric Hindrance: Ketones, like 2-heptanone, are generally less reactive than aldehydes in acetalization reactions due to steric hindrance around the carbonyl carbon.[3]
-
Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate, or too high, which could lead to side reactions or the distillation of lower-boiling reactants.
Q2: I am using a Dean-Stark apparatus, but water is not being collected. What should I check?
A2: If the Dean-Stark trap is not collecting water, consider the following:
-
Azeotrope Formation: Ensure that the solvent used forms a low-boiling azeotrope with water (e.g., toluene (B28343), benzene). The boiling point of the azeotrope must be reached for water to be carried over into the trap.
-
Apparatus Setup: The Dean-Stark trap should be properly filled with the solvent before starting the reaction. The setup should be well-insulated to maintain the necessary temperature for reflux and azeotropic distillation.
-
Dry Glassware and Reagents: Ensure all glassware and reagents are thoroughly dried before use. Any initial water content will need to be removed before the water produced from the reaction begins to collect.
Q3: What are some potential side reactions or byproducts in the acetalization of 2-heptanone?
A3: Under acidic conditions, 2-heptanone can potentially undergo side reactions such as:
-
Aldol Condensation: Self-condensation of 2-heptanone can occur in the presence of acid, leading to α,β-unsaturated ketone byproducts.
-
Ether Formation: If using an alcohol as the acetalizing agent, self-condensation of the alcohol to form an ether can be a competing reaction, especially at higher temperatures.
-
Impurities from Starting Material: Commercial 2-heptanone may contain impurities from its synthesis, such as 4-hydroxy-2-heptanone or 3-hepten-2-one, which could lead to the formation of undesired acetals.
Q4: How can I effectively monitor the progress of my 2-heptanone acetalization reaction?
A4: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the 2-heptanone spot and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for monitoring the reaction, allowing for the quantification of the starting material, product, and any volatile byproducts.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and analyzing it by ¹H NMR can show the disappearance of the characteristic carbonyl-adjacent proton signals of 2-heptanone and the appearance of the acetal protons.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the acetalization of 2-heptanone.
Data Presentation
| Catalyst | Typical Loading (mol%) | Typical Reaction Conditions | Yield (%) | Notes |
| p-Toluenesulfonic acid (p-TsOH) | 1-5 | Toluene, reflux with Dean-Stark | 80-95 | The most common and cost-effective catalyst. |
| Amberlyst-15 | 10-20 (w/w) | Toluene, reflux | 90-98 | A reusable solid acid catalyst that simplifies workup.[6][7] |
| Scandium (III) triflate (Sc(OTf)₃) | 0.1-1 | Dichloromethane, room temp. | 85-95 | A mild and highly efficient Lewis acid catalyst.[1] |
| Zirconium (IV) chloride (ZrCl₄) | 5-10 | Dichloromethane, room temp. | 90-98 | An efficient Lewis acid catalyst. |
Experimental Protocols
Acetalization of 2-Heptanone with Ethylene (B1197577) Glycol using p-Toluenesulfonic Acid
This protocol describes a standard procedure for the synthesis of 2-methyl-2-pentyl-1,3-dioxolane.
Materials:
-
2-Heptanone (1 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01-0.05 equivalents)
-
Toluene (as solvent, sufficient to suspend reactants and fill Dean-Stark trap)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-heptanone, ethylene glycol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate to the flask.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected in the trap, and TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Reaction Mechanism Workflow
The following diagram illustrates the acid-catalyzed mechanism for the formation of a cyclic acetal from 2-heptanone and ethylene glycol.
References
- 1. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketalization of 2-heptanone to prolong its activity as mite repellant for the protection of honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104478683A - Synthetic method of 2-heptanone - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
Technical Support Center: Synthesis of 2,2-Diethoxyheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the synthesis of 2,2-diethoxyheptane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis of this compound is a ketalization reaction. It involves the reaction of a ketone (heptan-2-one) with an alcohol (ethanol) in the presence of an acid catalyst.[1][2] This reaction is an example of nucleophilic addition to the carbonyl group. The overall process involves replacing the carbonyl oxygen (C=O) with two ethoxy groups (-OCH₂CH₃).[1]
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst is crucial because alcohols are weak nucleophiles. The acid protonates the carbonyl oxygen of heptan-2-one, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the ethanol (B145695) molecule.[1] The reaction is not feasible under neutral or basic conditions.[3]
Q3: What is the role of triethyl orthoformate in the synthesis?
A3: Triethyl orthoformate serves as a dehydrating agent. Ketalization is a reversible equilibrium reaction that produces water as a byproduct.[3][4] According to Le Chatelier's principle, removing water from the reaction mixture shifts the equilibrium towards the formation of the desired product, this compound, thereby increasing the yield.[3] Triethyl orthoformate reacts with water to form ethyl formate (B1220265) and ethanol.
Q4: What are common catalysts used for this synthesis?
A4: A variety of acid catalysts can be used. Traditional catalysts include corrosive mineral acids like dry HCl and H₂SO₄, as well as p-toluenesulfonic acid.[5] Milder and more user-friendly catalysts such as ammonium (B1175870) chloride have proven effective.[6] Solid acid catalysts and heteropolyacids are also viable options for facilitating the reaction.[4][7]
Q5: Can other alcohols be used instead of ethanol?
A5: Yes, other alcohols can be used, which would result in the formation of different ketals. For example, using methanol (B129727) would produce 2,2-dimethoxyheptane. Using a diol, such as ethylene (B1197577) glycol, would lead to the formation of a cyclic ketal.[2]
Troubleshooting Guide
Q1: My yield of this compound is very low. What are the possible causes and solutions?
A1: Low yield is a common issue that can stem from several factors:
-
Presence of Water: The most significant factor is often the presence of water, which can be in the starting materials or introduced from the atmosphere. Water shifts the reaction equilibrium back towards the reactants.
-
Solution: Ensure all glassware is thoroughly dried. Use anhydrous ethanol and heptan-2-one. Employ an effective dehydrating agent like triethyl orthoformate or use a Dean-Stark apparatus to physically remove water as it forms.[2]
-
-
Inefficient Catalyst: The catalyst may be inactive or used in an incorrect amount.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like GC or TLC to determine the optimal reaction time. Note that excessively high temperatures can sometimes favor the reverse reaction.[7]
-
Q2: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A2: If the reaction has stalled, consider the following:
-
Re-evaluate Catalyst Activity: The acid catalyst may have been consumed by impurities or degraded. Adding a small, fresh portion of the catalyst might restart the reaction.
-
Check Water Removal System: If using a Dean-Stark trap, ensure it is functioning correctly and efficiently removing the water-azeotrope. If using a chemical dehydrating agent like triethyl orthoformate, ensure a sufficient stoichiometric amount was added.
-
Increase Reactant Concentration: The reaction is an equilibrium. Using a large excess of the alcohol (ethanol) can help drive the reaction forward.[3]
Q3: I am observing the formation of side products. What are they and how can I avoid them?
A3: Side products in ketalization can include hemiacetals (the intermediate product) and products from self-condensation of the ketone (e.g., aldol (B89426) condensation), although the latter is less common under anhydrous acidic conditions.
-
Hemiacetal Intermediate: The presence of the hemiacetal indicates an incomplete reaction.
-
Solution: To push the reaction to the final ketal product, ensure rigorous removal of water and consider increasing the reaction time or temperature.[2]
-
-
Enol Ether Formation: Under certain conditions, elimination of alcohol from the ketal can form an enol ether.
-
Solution: Careful control of reaction temperature and using the appropriate acid catalyst can minimize this. The work-up procedure, involving neutralization with a mild base before distillation, is also important.
-
Experimental Protocol: Synthesis of this compound
This protocol is adapted from an established procedure for the synthesis of 2,2-diethoxypropane.[6]
Materials:
-
Heptan-2-one
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Ammonium chloride (NH₄Cl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptan-2-one (e.g., 0.45 mol), anhydrous ethanol (e.g., 75 mL), and triethyl orthoformate (e.g., 0.50 mol).
-
Catalyst Addition: Add the catalyst, ammonium chloride (e.g., 0.72 g), to the mixture.
-
Reaction: Heat the mixture to reflux with continuous stirring. Maintain the reflux for approximately 3 hours. Monitor the reaction progress by GC analysis if possible.
-
Work-up: After the reaction is complete (as indicated by the consumption of heptan-2-one), cool the flask to room temperature.
-
Neutralization: Carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the ammonium chloride catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If not, add water to induce phase separation. Wash the organic layer twice with water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Ketalization Yield.
| Parameter | Condition | Reactants | Catalyst | Yield (%) | Reference |
| Catalyst Loading | 0.03 - 30 mol% HCl | Aldehydes/Ketones, Methanol | HCl | High Yields | [5][8] |
| > 30 mol% HCl | Aldehydes/Ketones, Methanol | HCl | Decreased Yield | [5][8] | |
| Dehydrating Agent | Triethyl orthoformate | Acetone, Ethanol | NH₄Cl | 77.5 | [6] |
| Temperature | 70 °C | Cyclohexanone, Ethane-1,2-diol | CoCl₂/DH₂ | 99.6 (conversion) | [9] |
| 105 °C | Cyclohexanone, Glycol | HMQ-STW | 96.0 | [7] | |
| > 105 °C | Cyclohexanone, Glycol | HMQ-STW | No significant increase | [7] |
Visualizations
Caption: A flowchart of the experimental procedure for synthesizing this compound.
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. EP2729435A1 - Process for preparing acetals and ketals - Google Patents [patents.google.com]
- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition [mdpi.com]
Technical Support Center: Synthesis of 2,2-Diethoxyheptane
Welcome to the technical support center for the synthesis of 2,2-diethoxyheptane. This resource is designed for researchers, scientists, and drug development professionals to navigate challenges and troubleshoot side reactions encountered during the formation of this acetal (B89532).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for forming this compound?
A1: The formation of this compound is an acid-catalyzed nucleophilic addition reaction. It involves the reaction of a ketone, heptan-2-one, with two equivalents of an alcohol, ethanol (B145695), in the presence of an acid catalyst. The overall process involves the formation of a hemiacetal intermediate, which then reacts with a second molecule of ethanol to yield the final acetal product and water.[1][2] To drive the reaction to completion, the water produced must be removed from the reaction mixture.[3][4]
Q2: My reaction yield is low, and I've recovered a significant amount of the starting heptan-2-one. What is the likely cause?
A2: Low conversion of the starting material is typically due to the equilibrium nature of acetal formation.[3] The reaction is reversible and will not proceed to completion if the water byproduct is not effectively removed.[4] Ensure your solvent is anhydrous and that you are using an efficient method for water removal, such as a Dean-Stark apparatus or by including a dehydrating agent like triethyl orthoformate.[5][6]
Q3: I am observing high-molecular-weight impurities in my final product. What could these be?
A3: Heptan-2-one, being an enolizable ketone, can undergo acid-catalyzed self-condensation, also known as an aldol (B89426) condensation. This side reaction produces a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. These products are significantly heavier than the starting material and the desired acetal, and their formation is favored by higher temperatures and strong acid concentrations.
Q4: I have a volatile, low-boiling point impurity that is complicating my purification. What might it be?
A4: Under acidic conditions, especially when heated, ethanol can undergo self-condensation to form diethyl ether. This is a common side reaction when using an alcohol in excess under acid catalysis. Diethyl ether has a very low boiling point (34.6 °C), which can interfere with the removal of the reaction solvent.
Q5: Can the choice of acid catalyst influence the formation of side products?
A5: Yes, the choice and amount of acid catalyst are critical. Strong, non-nucleophilic acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid are commonly used.[4] However, using too much catalyst or an excessively strong acid can accelerate side reactions like aldol condensation and ether formation. Using a milder catalyst, such as ammonium (B1175870) chloride, can sometimes provide a better outcome, as demonstrated in the synthesis of the related 2,2-diethoxypropane (B95019).[6][7]
Troubleshooting Guide
This guide summarizes common issues, their probable causes, and recommended solutions during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / High Starting Material | Incomplete removal of water, shifting equilibrium backward.[3][4] | Use a Dean-Stark apparatus to azeotropically remove water. Ensure all reagents and solvents are anhydrous. Use triethyl orthoformate as a dehydrating agent.[6] |
| Presence of Aldol Condensation Products | High reaction temperature or excessive acid catalyst concentration. | Lower the reaction temperature. Reduce the concentration of the acid catalyst. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Diethyl Ether | Excess ethanol reacting with itself under acidic conditions. | Use a stoichiometric amount of ethanol if possible, though an excess is typically needed to drive the reaction. Minimize reaction time and temperature. |
| Product Hydrolysis (Reversion to Ketone) | Presence of water during workup or purification while acid is still present.[8] | Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before workup and solvent removal. Avoid exposure to aqueous acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Triethyl Orthoformate
This protocol is adapted from a similar procedure for the synthesis of 2,2-diethoxypropane and is effective for minimizing water-related equilibrium issues.[6][7]
-
Reagents & Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptan-2-one (1 eq), triethyl orthoformate (1.1 eq), and anhydrous ethanol (solvent).
-
Catalyst Addition : Add a catalytic amount of ammonium chloride (approx. 0.02 eq).
-
Reaction : Heat the mixture to reflux and maintain for 3-4 hours. The triethyl orthoformate acts as both a reagent and a dehydrating agent by reacting with the water generated.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the heptan-2-one is consumed.
-
Workup : Cool the reaction mixture to room temperature. Neutralize the catalyst by washing with a saturated sodium bicarbonate solution.
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Visualized Pathways and Workflows
Main Reaction Pathway
The diagram below illustrates the two-step mechanism for the acid-catalyzed formation of this compound from heptan-2-one, proceeding through a hemiacetal intermediate.[1][2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. fiveable.me [fiveable.me]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Synthesis of 2, 2-Diethoxypropane by Using Triethyl Orthofomate-Academax [exhibition.academax.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing hydrolysis of 2,2-Diethoxyheptane during workup.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2,2-diethoxyheptane during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a ketal, which serves as a protecting group for the ketone functional group in 2-heptanone. Ketal protecting groups are valuable in multi-step organic synthesis to prevent the ketone from reacting with certain reagents. However, ketals are susceptible to hydrolysis, the cleavage of the molecule by reaction with water, under acidic conditions. This reverts the ketal back to the original ketone (2-heptanone) and alcohol (ethanol), which can lead to undesired side reactions and a lower yield of the desired product.
Q2: Under what conditions is this compound stable or unstable?
Q3: How can I prevent the hydrolysis of this compound during the workup of my reaction?
A3: To prevent hydrolysis, the aqueous workup must be performed under neutral or, preferably, basic conditions. This involves washing the organic layer containing your product with a basic aqueous solution to neutralize any residual acid catalyst from the reaction. Common choices for this basic wash include saturated sodium bicarbonate solution or a dilute potassium carbonate solution. It is crucial to avoid any acidic washes until the ketal is intentionally meant to be deprotected.
Troubleshooting Guide: Workup Procedures
Issue 1: My this compound is hydrolyzing during the aqueous workup.
-
Potential Cause: Presence of residual acid from the ketal formation reaction.
-
Solution: Ensure a thorough basic wash is performed immediately after quenching the reaction. Do not allow the organic layer to be in contact with even mildly acidic water for an extended period.
-
Recommended Protocol:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with the chosen basic solution. For example, use a saturated NaHCO₃ solution.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure to isolate the crude this compound.
-
-
Issue 2: An emulsion has formed during the basic wash, making layer separation difficult.
-
Potential Cause: Vigorous shaking of the separatory funnel, especially when a basic solution is used, can lead to the formation of stable emulsions.
-
Solutions:
-
Prevention: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Breaking an Emulsion:
-
Allow the separatory funnel to stand undisturbed for a period to see if the layers separate on their own.
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
If the emulsion persists, you can try passing the entire mixture through a pad of Celite or glass wool.
-
-
Issue 3: I am unsure which basic solution to use for the wash.
-
Considerations: Both saturated sodium bicarbonate and dilute potassium carbonate solutions are effective.
-
Sodium Bicarbonate (Saturated Solution): A common and mild choice. Be cautious of CO₂ evolution if neutralizing a significant amount of acid, which can cause pressure buildup in the separatory funnel. Vent frequently.
-
Potassium Carbonate (e.g., 5-10% w/v solution): A slightly stronger base, which can be effective. It is also a dehydrating agent in its solid form.
-
| Reagent | Concentration | Key Considerations |
| Sodium Bicarbonate | Saturated Aqueous Solution | Mild base, can cause CO₂ evolution with strong acids. |
| Potassium Carbonate | 5-10% Aqueous Solution | Moderately basic, less prone to gas evolution than bicarbonate. |
| Brine (NaCl) | Saturated Aqueous Solution | Used to remove bulk water and help break emulsions. |
Experimental Protocols
Protocol 1: General Basic Workup for Isolating this compound
-
Quenching: Once the reaction to form this compound is deemed complete by a monitoring technique (e.g., TLC or GC), cool the reaction vessel in an ice bath. Slowly and with stirring, add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (if an acid catalyst was used).
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., diethyl ether, ethyl acetate), add more of the organic solvent to dilute the mixture. If the reaction solvent is water-miscible (e.g., THF, ethanol), add an immiscible organic solvent and water to partition the product into the organic layer.
-
Washing:
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL for a ~100 mL organic layer). Gently invert the funnel to mix, venting frequently.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent in vacuo to yield the crude this compound, which can then be purified by distillation or chromatography.
Visual Guides
Below are diagrams to illustrate the key concepts and workflows for preventing the hydrolysis of this compound.
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Recommended workup workflow to prevent hydrolysis.
References
Incomplete deprotection of 2,2-Diethoxyheptane and its causes.
Welcome to the technical support center for acetal (B89532) deprotection. This guide provides troubleshooting advice and frequently asked questions regarding the incomplete deprotection of 2,2-diethoxyheptane and related acetals.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of this compound?
A1: The deprotection of this compound, an acyclic acetal, is typically achieved through acid-catalyzed hydrolysis.[1] The reaction mechanism involves protonation of one of the ethoxy groups by an acid catalyst, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxonium ion.[1][2] Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal. The hemiacetal then undergoes further acid-catalyzed elimination of the second ethanol molecule to yield the final heptan-2-one product.[3] This entire process is reversible.
Q2: My deprotection of this compound is incomplete. What are the common causes?
A2: Incomplete deprotection of this compound can stem from several factors:
-
Insufficient Acid Catalyst: The reaction requires at least a catalytic amount of acid to proceed.[1][4] The strength and concentration of the acid can significantly impact the reaction rate.[2][5]
-
Inadequate Water Content: As a hydrolysis reaction, water is a crucial reactant.[6] Insufficient water in the reaction mixture can lead to a sluggish or stalled reaction.[6][7]
-
Inappropriate Solvent: The choice of solvent can affect the solubility of the reactants and the overall reaction rate.[6] For hydrolytic deprotections, a solvent system that can accommodate both the organic substrate and aqueous acid, such as a THF/water mixture, is often effective.[6]
-
Low Reaction Temperature: While many deprotections proceed at room temperature, some more stable acetals may require gentle heating to achieve complete conversion.[6]
-
Equilibrium Issues: Acetal formation and deprotection are equilibrium processes.[1] To drive the reaction toward the deprotected product, it is often necessary to use an excess of water.[1]
Q3: Can I deprotect this compound without using a strong acid if my molecule has acid-sensitive functional groups?
A3: Yes, several milder methods are available for deprotecting acetals in the presence of acid-sensitive groups. These include:
-
Lewis Acid Catalysis: Lewis acids like bismuth salts (e.g., bismuth nitrate (B79036) pentahydrate) or cerium(III) triflate can catalyze the deprotection under nearly neutral conditions.[6]
-
Neutral, Non-Hydrolytic Conditions: A highly effective method involves using molecular iodine (I₂) in acetone (B3395972).[6] This reaction proceeds under neutral conditions through a substrate exchange mechanism and is often complete within minutes for acyclic acetals.[6]
-
Solid-Supported Acids: Reagents like Amberlyst-15, a sulfonic acid resin, can be used as a solid acid catalyst, which can simplify workup and sometimes offer milder reaction conditions.[5][8]
Troubleshooting Guide
Issue: The deprotection reaction is sluggish or has stalled, resulting in incomplete conversion.
This is a common problem that can often be resolved by optimizing the reaction parameters. The following workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for incomplete acetal deprotection.
Data Summary: Chemoselective Acetal Deprotection Methods
For substrates containing sensitive functional groups, the choice of deprotection agent is critical. The following table summarizes various methods and their compatibility.
| Reagent/Catalyst | Solvent | Temperature | Typical Reaction Time | Compatible with Sensitive Groups |
| Bismuth Nitrate Pentahydrate | THF/H₂O | Room Temp. | 5 min - 2 h | TBDMS ethers[6] |
| Cerium(III) Triflate (cat.) | Wet Nitromethane | Room Temp. | 15 min - 2 h | TBDMS, PMB ethers, esters[6] |
| Iodine (10 mol%) | Acetone | Room Temp. | ~5 min | t-butyl ethers, furyl groups, -OH, -OAc[6] |
| TESOTf / 2,6-Lutidine | CH₂Cl₂ | 0°C to RT | 1 h | Ketals, silyl (B83357) ethers[6] |
| Electrochemical (LiClO₄) | CH₃CN | Room Temp. | N/A | Steroidal groups[6][9] |
Key Experimental Protocols
Protocol 1: General Acetal Deprotection using Iodine in Acetone
This protocol is particularly suitable for substrates with highly acid-sensitive functional groups.[6]
-
Reaction Setup: Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL) in a round-bottom flask.
-
Reagent Addition: Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). For acyclic acetals like this compound, the reaction is often complete within 5 minutes.[6] If the reaction is sluggish, gentle heating to reflux (56°C) for 5-10 minutes can be employed.[6]
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.[6]
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x 15 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired heptan-2-one.
Caption: Experimental workflow for deprotection using Iodine in Acetone.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,2-Diethoxyheptane
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-diethoxyheptane. It focuses on the identification and removal of byproducts to ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound is a reversible acid-catalyzed reaction between a heptanone or heptanal (B48729) and ethanol (B145695). The most common impurities are:
-
Unreacted Starting Materials: Heptan-2-one (or heptanal) and ethanol.
-
Water: A byproduct of the acetalization reaction. Its presence can shift the equilibrium back towards the starting materials.[1][2]
-
Hemiacetal Intermediate: This is a partially reacted species that exists in equilibrium with the reactants and the final acetal (B89532) product.[2][3]
-
Side-Reaction Products: Under acidic conditions, side reactions can occur. For example, heptanal can undergo aldol (B89426) condensation, and ethanol can dehydrate to form diethyl ether.[4][5]
-
Residual Acid Catalyst: Traces of the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) will be present in the crude product.[1]
Q2: My reaction seems to stall and not go to completion. What could be the cause?
A2: The primary reason for an incomplete reaction is the presence of water in the reaction mixture. The formation of acetals is an equilibrium process, and the water produced as a byproduct can hydrolyze the acetal back to the starting materials.[1][2] To drive the reaction to completion, it is crucial to remove water as it is formed, typically by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[2]
Q3: After quenching the reaction, I observe an oily layer and an aqueous layer. What is in each layer?
A3: The organic (oily) layer will primarily contain your desired product, this compound, along with unreacted heptanone/heptanal and any organic-soluble byproducts. The aqueous layer will contain water, residual ethanol, the neutralized acid catalyst (as a salt), and any other water-soluble impurities.
Q4: I am having trouble purifying my this compound by column chromatography. Why might this be?
A4: Some acetals can be sensitive to the acidic nature of silica (B1680970) gel, which can cause them to decompose back into their corresponding aldehyde/ketone and alcohol during chromatography. If you must use column chromatography, it is advisable to use a neutralized silica gel (e.g., by washing with a solution of triethylamine (B128534) in the eluent) or to consider alternative purification methods like distillation.
Q5: What analytical methods are suitable for determining the purity of this compound?
A5: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) are highly effective techniques for assessing the purity of this compound and for identifying and quantifying any volatile byproducts.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also excellent for structural confirmation and purity assessment.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to water accumulation. | Use a Dean-Stark trap during the reaction to continuously remove water. Alternatively, add activated molecular sieves (3Å or 4Å) to the reaction mixture. |
| Insufficient reaction time or temperature. | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress by TLC or GC. | |
| Loss of product during workup. | Be careful during aqueous extractions to prevent the loss of the organic layer. Ensure complete phase separation. | |
| Product is contaminated with starting materials | Incomplete reaction. | Drive the reaction to completion by removing water (see above). |
| Insufficient purification. | Purify the crude product by fractional distillation. The boiling points of the components are typically different enough for good separation. | |
| Product appears cloudy or contains water | Incomplete drying of the organic layer. | Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) before removing the solvent. |
| Inefficient removal of water during reaction. | Ensure the Dean-Stark trap is functioning correctly or that the molecular sieves are active. | |
| Product has an acidic pH | Incomplete neutralization of the acid catalyst. | Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is no longer acidic. |
Experimental Protocols
Protocol 1: Neutralization and Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the effervescence ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel. Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drain the brine layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Fractional Distillation
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Place the crude, dried this compound in the distillation flask.
-
Slowly heat the flask.
-
Collect the fractions at their respective boiling points. The initial fractions will likely contain lower boiling point impurities like ethanol and diethyl ether. The main fraction will be the desired this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
Improving the stability of 2,2-Diethoxyheptane in reaction mixtures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2,2-diethoxyheptane in reaction mixtures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Unexpected cleavage of this compound during a reaction. | The reaction mixture has become acidic. Acetal hydrolysis is catalyzed by acid.[1][2][3] | 1. pH Monitoring and Adjustment: Regularly monitor the pH of the reaction mixture. If the pH drops, consider adding a non-nucleophilic base to neutralize the acid. 2. Use of a Buffer System: Employ a suitable buffer to maintain a neutral or slightly basic pH throughout the reaction.[4][5] 3. Addition of Acid Scavengers: Incorporate an acid scavenger at the start of the reaction to neutralize any in-situ generated acid.[6][7] |
| Low yield of the desired product due to suspected degradation of this compound. | Presence of acidic reagents or byproducts. Even catalytic amounts of acid can lead to significant degradation over time.[8] | 1. Reagent Purity Check: Ensure all starting materials and solvents are free from acidic impurities. 2. Alternative Reagents: If a reagent is acidic, explore neutral or basic alternatives that can achieve the same transformation. 3. Scavenger Resins: Use scavenger resins to remove acidic byproducts as they are formed. |
| Inconsistent results when using this compound in different batches of the same reaction. | Variability in the level of acidic impurities in reagents or solvents. | 1. Standardize Reagent Sources: Use reagents and solvents from the same supplier and lot number for a series of experiments. 2. Pre-treatment of Solvents: Purify and dry solvents before use to remove any dissolved acidic gases (e.g., CO2) or water that could contribute to hydrolysis. |
| Formation of heptan-2-one and ethanol (B145695) as byproducts. | This is a clear indication of this compound hydrolysis.[1] | 1. Strict Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water is required for hydrolysis.[9] 2. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of acidic species from the reaction with air. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is acid-catalyzed hydrolysis. In the presence of an acid and water, it reverts to its parent ketone, heptan-2-one, and two molecules of ethanol. Acetals like this compound are generally stable in neutral to strongly basic environments.[10][11]
Q2: At what pH range is this compound most stable?
A2: this compound is most stable in neutral to basic conditions (pH > 7). As the pH decreases, the rate of hydrolysis increases significantly.[1]
Q3: What types of buffers can be used to stabilize this compound?
A3: Non-nucleophilic buffers are recommended to avoid side reactions. Phosphate (B84403) buffer systems (e.g., sodium phosphate) or organic buffers like pyridine (B92270) or 2,6-lutidine can be effective. The choice of buffer will depend on the specific reaction conditions and compatibility with other reagents.
Q4: What are acid scavengers and how do they work to protect this compound?
A4: Acid scavengers are compounds added to a reaction mixture to neutralize any acid that may be present or generated in situ.[6][7] For protecting acetals, non-nucleophilic bases such as proton sponge or hindered amines can be used. Epoxides can also act as acid scavengers by reacting irreversibly with acids.
Q5: How can I monitor the stability of this compound during my experiment?
A5: The stability of this compound can be monitored by taking aliquots of the reaction mixture at different time points and analyzing them by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect the presence of the degradation products, heptan-2-one and ethanol.
Quantitative Data Summary
The following table summarizes the effect of pH on the hydrolysis rate of acetals, providing a general indication of the stability of this compound under different conditions.
| pH | Relative Rate of Hydrolysis | Half-life (t½) |
| 3 | Very High | Minutes to Hours |
| 5 | Moderate | Hours to Days |
| 7 | Very Low | Days to Weeks |
| 9 | Extremely Low | Months to Years |
Note: The exact rates and half-lives for this compound may vary depending on the specific reaction conditions such as temperature, solvent, and the presence of other catalytic species.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound using GC-MS
Objective: To quantify the degradation of this compound in a reaction mixture over time.
Methodology:
-
Set up the reaction as planned, including the addition of this compound.
-
At time zero (t=0), withdraw an initial sample (e.g., 100 µL) from the reaction mixture.
-
Quench the sample immediately by adding it to a vial containing a basic solution (e.g., saturated sodium bicarbonate) to stop any further hydrolysis.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the sample by GC-MS to determine the initial concentration of this compound and the absence of heptan-2-one.
-
Repeat steps 2-6 at regular intervals throughout the course of the reaction.
-
Quantify the amount of this compound and heptan-2-one at each time point by comparing the peak areas to a pre-established calibration curve.
Protocol 2: Use of a Buffer System to Enhance Stability
Objective: To improve the stability of this compound in a reaction that is prone to becoming acidic.
Methodology:
-
Select a buffer system that is compatible with the reaction conditions and has a pKa in the desired pH range (neutral to slightly basic). A phosphate buffer is a common choice.
-
Prepare the buffer solution at the desired concentration.
-
Add the buffer solution to the reaction mixture before adding this compound.
-
Proceed with the reaction as planned, monitoring the pH periodically to ensure the buffer capacity is not exceeded.
-
Work-up the reaction as required, taking into account the presence of the buffer salts.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for stability monitoring and improvement.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Buffers | Research Starters | EBSCO Research [ebsco.com]
- 5. sciencing.com [sciencing.com]
- 6. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 7. lohtragon.com [lohtragon.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Overcoming steric hindrance in the formation of 2,2-Diethoxyheptane.
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2,2-diethoxyheptane, particularly in overcoming the steric hindrance associated with the ketalization of 2-heptanone (B89624).
Frequently Asked Questions (FAQs)
Q1: Why is the formation of this compound from 2-heptanone and ethanol (B145695) challenging?
A1: The primary challenge lies in the steric hindrance presented by the n-amyl group and the methyl group attached to the carbonyl carbon of 2-heptanone. This steric bulk impedes the nucleophilic attack of ethanol, slowing down the reaction rate and shifting the equilibrium away from the desired ketal product. Ketal formation is a reversible process, and the presence of water, a byproduct of the reaction, can easily hydrolyze the ketal back to the starting materials.
Q2: My reaction yield is consistently low. What are the most common reasons?
A2: Low yields in the synthesis of this compound are typically due to one or more of the following factors:
-
Incomplete reaction: The steric hindrance slows the reaction, and it may not have reached equilibrium or completion in the allotted time.
-
Unfavorable equilibrium: The presence of water in the reaction mixture drives the equilibrium back towards the starting materials (2-heptanone and ethanol).
-
Ineffective catalysis: The chosen acid catalyst may not be strong enough or may be used in insufficient quantities to effectively promote the reaction.
-
Suboptimal reaction conditions: Temperature and reactant concentrations play a crucial role and may need optimization.
Q3: How can I effectively remove water from the reaction mixture to improve the yield?
A3: Removing water is critical for driving the reaction towards the formation of this compound. The two most effective methods are:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is a highly effective method for continuously removing water as it is formed.
-
Use of a dehydrating agent: Triethyl orthoformate is an excellent dehydrating agent for this reaction. It reacts with the water produced to form ethanol and ethyl formate, which can be easily removed. This method avoids the need for a Dean-Stark apparatus.
Q4: What type of catalyst is most effective for this sterically hindered ketalization?
A4: Both Brønsted acids and Lewis acids can catalyze this reaction. For sterically hindered ketones like 2-heptanone, stronger acid catalysts are often required.
-
Brønsted acids: p-Toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly used and effective catalysts.
-
Lewis acids: Lewis acids such as zinc chloride (ZnCl₂), and cerium(III) trifluoromethanesulfonate (B1224126) can be particularly effective for hindered substrates.
-
Ammonium (B1175870) chloride (NH₄Cl): This has been shown to be an effective catalyst when using triethyl orthoformate as a dehydrating agent.
Q5: Can I use an excess of ethanol to drive the reaction forward?
A5: Yes, using a large excess of ethanol can help to shift the equilibrium towards the product according to Le Chatelier's principle. In some procedures, ethanol is used as the solvent to ensure it is present in a large excess.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion to this compound | 1. Ineffective water removal. 2. Insufficient catalyst activity or amount. 3. Reaction time is too short. 4. Reaction temperature is too low. | 1. If not already in use, employ a Dean-Stark apparatus or add triethyl orthoformate as a dehydrating agent. Ensure the Dean-Stark trap is filling with water. 2. Increase the catalyst loading or switch to a stronger acid catalyst (e.g., from NH₄Cl to p-TsOH or H₂SO₄). 3. Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed. 4. Increase the reaction temperature to ensure reflux. |
| Formation of side products | 1. Strong acid catalyst causing side reactions (e.g., self-condensation of 2-heptanone). 2. High reaction temperatures leading to decomposition. | 1. Use a milder catalyst (e.g., ammonium chloride) or a Lewis acid catalyst. 2. Optimize the reaction temperature by monitoring the reaction closely. |
| Difficulty in isolating the product | 1. Incomplete reaction leading to a mixture of starting material and product with similar boiling points. 2. Hydrolysis of the ketal back to the ketone during workup. | 1. Ensure the reaction goes to completion before workup. Use fractional distillation for purification if boiling points are close. 2. Ensure all aqueous washes during workup are neutral or slightly basic to prevent acid-catalyzed hydrolysis. |
Experimental Protocols
Method 1: Using Triethyl Orthoformate and Ammonium Chloride
This method is adapted from a procedure for the synthesis of 2,2-diethoxypropane (B95019) and is a good starting point for optimization.[1][2]
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| 2-Heptanone | 114.19 | 51.4 g (59.8 mL) | 0.45 | 1.0 |
| Triethyl Orthoformate | 148.20 | 74.1 g (83.2 mL) | 0.50 | 1.1 |
| Ethanol (anhydrous) | 46.07 | 75 mL | - | (Solvent) |
| Ammonium Chloride | 53.49 | 0.72 g | 0.013 | 0.03 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-heptanone, triethyl orthoformate, anhydrous ethanol, and ammonium chloride.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to the increased steric hindrance of 2-heptanone compared to acetone, a longer reaction time than the original 3 hours may be required.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst by adding a small amount of a weak base (e.g., sodium bicarbonate solution).
-
Remove the ethanol and other volatile components by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Method 2: Using p-Toluenesulfonic Acid and a Dean-Stark Trap
This is a classic method for ketal formation and is effective for driving the equilibrium towards the product.
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| 2-Heptanone | 114.19 | 57.1 g (66.4 mL) | 0.5 | 1.0 |
| Ethanol (anhydrous) | 46.07 | 69.1 g (87.5 mL) | 1.5 | 3.0 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.95 g | 0.005 | 0.01 |
| Toluene | - | 100 mL | - | (Solvent) |
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
To the flask, add 2-heptanone, anhydrous ethanol, toluene, and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue refluxing until no more water collects in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Catalysts for Ketalization (General)
| Catalyst | Typical Loading (mol%) | Advantages | Disadvantages |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5 | Highly effective, readily available. | Can be harsh for acid-sensitive substrates. |
| Sulfuric Acid (H₂SO₄) | 1-5 | Strong acid, very effective. | Corrosive, can lead to side reactions. |
| Ammonium Chloride (NH₄Cl) | 2-5 | Mild, good for use with orthoformates. | May be less effective for highly hindered ketones. |
| Lewis Acids (e.g., ZnCl₂, Ce(OTf)₃) | 1-10 | Can be very effective for sterically hindered ketones. | Can be more expensive and require anhydrous conditions. |
Table 2: Example Reaction Conditions for Ketalization of Ketones
| Ketone | Alcohol | Catalyst | Dehydrating Agent/Method | Reaction Time | Yield | Reference |
| Acetone | Ethanol | NH₄Cl | Triethyl Orthoformate | 3 h | 77.5% | [1][2] |
| 2-Heptanone | Glycerol | - | Dean-Stark | - | - | [3] |
| Various Ketones | Methanol | HCl (0.1 mol%) | Trimethyl Orthoformate | 12-24 h | Good to Excellent | [4] |
Visualizations
Caption: Workflow for the synthesis of this compound using triethyl orthoformate.
Caption: Workflow for the synthesis of this compound using a Dean-Stark trap.
Caption: Troubleshooting logic for overcoming low yields due to steric hindrance.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Synthesis of 2, 2-Diethoxypropane by Using Triethyl Orthofomate-Academax [exhibition.academax.com]
- 3. Ketalization of 2-heptanone to prolong its activity as mite repellant for the protection of honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for the Synthesis of 2,2-Diethoxyheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing alternative catalysts for the synthesis of 2,2-diethoxyheptane. It addresses common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound from heptan-2-one and ethanol (B145695) is a reversible equilibrium reaction. The main challenge is shifting the equilibrium towards the product side. The water produced as a byproduct can hydrolyze the ketal back to the starting materials, thus reducing the yield.[1][2] Therefore, effective removal of water is crucial for a successful synthesis.
Q2: Why should I use alternative catalysts instead of traditional strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)?
While traditional strong mineral acids are effective, they present several disadvantages:
-
Environmental Concerns: They are difficult to neutralize and dispose of, leading to environmental issues.[3]
-
Difficult Separation: As homogeneous catalysts, they are challenging to separate from the reaction mixture, often requiring aqueous work-ups that can lead to product loss.[4]
-
Lack of Selectivity: They can cause side reactions or degradation of substrates with acid-sensitive functional groups.[2] Alternative catalysts, particularly heterogeneous solid acids, are often reusable, less corrosive, and easily separable by filtration.[3][5]
Q3: What are the main categories of alternative catalysts for this synthesis?
Alternative catalysts can be broadly categorized as:
-
Heterogeneous Solid Acids: These are solid materials with acidic properties that are insoluble in the reaction medium. Examples include zeolites, acidic clays (B1170129) (montmorillonite), sulfonic acid-functionalized resins (Amberlyst), and heteropolyacids supported on materials like activated carbon or silica.[3][4][6]
-
Milder Homogeneous Catalysts: These are soluble in the reaction medium but are less corrosive and often more selective than strong mineral acids. Examples include p-toluenesulfonic acid (PTSA), ammonium (B1175870) chloride, and various ionic liquids.[7][8][9]
Q4: How do I choose the most suitable alternative catalyst?
The choice of catalyst depends on several factors:
-
Reaction Scale: For large-scale industrial processes, a reusable heterogeneous catalyst is often more cost-effective and environmentally friendly.[5]
-
Substrate Sensitivity: If your substrate contains acid-sensitive groups, a milder catalyst like ammonium chloride or a catalyst with controlled acidity should be chosen.[2]
-
Equipment: If you lack equipment for water removal (like a Dean-Stark apparatus), using a chemical dehydrating agent such as triethyl orthoformate in conjunction with a mild catalyst is a highly effective strategy.[9][10]
-
Desired Reaction Conditions: Some catalysts may require higher temperatures or longer reaction times. The catalyst's activity under your specific experimental constraints should be considered.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Equilibrium not shifted: Water byproduct is hydrolyzing the product.[2] 2. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or not sufficiently acidic. 3. Insufficient Reactant: The molar ratio of alcohol may be too low. | 1. Remove Water: Use a Dean-Stark apparatus during reflux or add a dehydrating agent like triethyl orthoformate.[1][10] 2. Check Catalyst: Use a fresh batch of catalyst or regenerate it according to the supplier's instructions. Consider switching to a more active catalyst. 3. Increase Alcohol: Use a large excess of ethanol to help drive the equilibrium forward. |
| Slow or Incomplete Reaction | 1. Low Temperature: The reaction temperature may be too low for the chosen catalyst. 2. Low Catalyst Loading: The amount of catalyst may be insufficient.[3] 3. Poor Mixing: In the case of heterogeneous catalysts, inadequate stirring can lead to poor contact between reactants and the catalyst surface. | 1. Increase Temperature: Increase the reaction temperature to the reflux temperature of the solvent. 2. Optimize Catalyst Amount: Gradually increase the catalyst loading. For many solid acids, 1-5 wt% is a good starting point.[3][6] 3. Improve Agitation: Ensure vigorous stirring throughout the reaction. |
| Product Contamination / Side Reactions | 1. Catalyst Too Acidic: A highly acidic catalyst might be causing polymerization or degradation of the starting material or product.[1] 2. High Temperature: Excessive heat can lead to decomposition. | 1. Use Milder Catalyst: Switch to a catalyst with lower acidity, such as ammonium chloride or certain zeolites.[9] 2. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficulty Separating Catalyst | 1. Homogeneous Catalyst Used: Catalysts like PTSA or H₂SO₄ are dissolved in the reaction mixture.[3] 2. Fine Catalyst Particles: Some heterogeneous catalysts may be too fine, passing through standard filter paper. | 1. Switch to Heterogeneous Catalyst: Use a solid acid catalyst that can be easily removed by filtration.[6] 2. Improve Filtration: Use a finer filter medium (e.g., Celite pad) or allow the catalyst to settle and decant the supernatant before filtration. |
Alternative Catalyst Performance Data
The following table summarizes the performance of various alternative catalysts in ketalization reactions similar to the synthesis of this compound.
| Catalyst | Substrate | Alcohol/Diol | Conditions | Yield | Reference |
| 8-Hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀ (HMQ-STW) | Cyclohexanone | Ethylene Glycol | 1 wt% catalyst, 105 °C, 60 min | 75.5% | [3] |
| Tungstosilicic acid / Activated Carbon | Butanone | Ethylene Glycol | 1 wt% catalyst, Reflux, 1 h | >70% | [6] |
| p-Toluenesulfonic acid (PTSA) | Glycerol | Benzaldehyde | Molar Ratio 1:10 (Gly:Cat), 25 °C, 2 h | 99.8% | [7] |
| Ammonium Chloride (NH₄Cl) | Acetone | Ethanol | 0.72g NH₄Cl, Reflux, 3 h | 77.5% | [9][10] |
| Amberlyst-15 | Various Ketones | Various Diols | Varies | Good to Excellent | [3] |
| Montmorillonite Clay | Various Ketones | Various Alcohols | Varies | Good to Excellent | [3][5] |
Detailed Experimental Protocols
Protocol 1: Synthesis using a Heterogeneous Catalyst (e.g., Tungstosilicic Acid on Carbon)
This protocol describes a general method using a recoverable solid acid catalyst and a Dean-Stark apparatus for water removal.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charge Reactants: To the flask, add heptan-2-one (1 equiv.), a large excess of absolute ethanol (5-10 equiv.), and a suitable solvent such as toluene (B28343) or cyclohexane (B81311) to facilitate water separation.
-
Add Catalyst: Add the tungstosilicic acid on activated carbon catalyst (e.g., 1.0 wt% relative to the limiting reactant, heptan-2-one).[6]
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by observing water collection in the Dean-Stark trap and by analytical methods (e.g., GC-MS or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Purification: Remove the solvent and excess ethanol from the filtrate under reduced pressure. The crude this compound can be purified by fractional distillation.
Protocol 2: Synthesis using Triethyl Orthoformate and a Mild Catalyst (NH₄Cl)
This method avoids the need for a Dean-Stark trap by using triethyl orthoformate as both a reactant and an in-situ dehydrating agent.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charge Reactants: To the flask, add heptan-2-one (1 equiv.), triethyl orthoformate (1.1-1.2 equiv.), and absolute ethanol (2-3 equiv.).
-
Add Catalyst: Add a catalytic amount of ammonium chloride (e.g., ~0.05 equiv.).[9][10]
-
Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 3-5 hours. Monitor progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, a mild basic wash (e.g., with a dilute sodium bicarbonate solution) can be performed to neutralize the catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation.
Visualizations
Caption: Reaction mechanism for acid-catalyzed ketal formation.
Caption: Workflow for synthesis using a heterogeneous catalyst.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxy-2-methylquinoline-modified H 4 SiW 12 O 40 : a reusable heterogeneous catalyst for acetal/ketal formation - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04471F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Synthesis of acetals and ketals catalyzed by tungstosilicic acid supported on active carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 9. An Improved Synthesis of 2, 2-Diethoxypropane by Using Triethyl Orthofomate-Academax [exhibition.academax.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of 2,2-Diethoxyheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of 2,2-diethoxyheptane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the scale-up process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Distillation | Incomplete removal of starting materials (heptanal, ethanol). | Optimize distillation parameters, such as increasing the number of theoretical plates or adjusting the reflux ratio. Consider a pre-distillation wash with a dilute basic solution to remove acidic impurities. |
| Presence of azeotropes with impurities. | Consider using a different distillation technique, such as azeotropic or extractive distillation, by introducing a suitable entrainer.[1] | |
| Thermal decomposition of the product. | Reduce the distillation temperature by performing the distillation under reduced pressure (vacuum distillation). | |
| Product Contamination with Water | Incomplete drying of the crude product or equipment. | Ensure all glassware and equipment are thoroughly dried before use. Use a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before distillation. |
| Hydrolysis of the acetal (B89532) back to the aldehyde and alcohol. | Avoid acidic conditions during workup and purification. A wash with a mild base can help neutralize any residual acid catalyst.[2][3] | |
| Reduced Yield at Larger Scale | Inefficient reaction quenching or workup. | Optimize the quenching and extraction procedures for larger volumes to ensure complete reaction stoppage and efficient phase separation. |
| Mechanical losses during transfers. | Use appropriate equipment for large-scale transfers, such as pumps or pressure transfers, to minimize losses. | |
| Inefficient mixing during purification steps. | Ensure adequate mixing in larger vessels to maintain homogeneity during washes and extractions. | |
| Inconsistent Batch-to-Batch Purity | Variability in raw material quality. | Implement stringent quality control checks for all starting materials. |
| Inconsistent process parameters. | Standardize all process parameters, including reaction times, temperatures, and purification steps. | |
| Column Chromatography Issues (if applicable) | Poor separation of impurities. | Optimize the mobile phase composition and gradient. Ensure the chosen stationary phase is appropriate for the separation. |
| Column overloading. | Determine the loading capacity of the column at a smaller scale and scale it linearly for the larger column. | |
| High backpressure. | Reduce the flow rate or consider using a column with a larger particle size. Ensure the sample is free of particulates before loading.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities include unreacted starting materials such as heptanal (B48729) and ethanol (B145695), as well as byproducts like water, and potentially acidic residues from the catalyst used in its synthesis.[5][6] Other potential impurities could be close-boiling isomers or related compounds formed during the reaction.[7]
Q2: What is the recommended method for purifying this compound at a multi-kilogram scale?
A2: Fractional distillation under reduced pressure is the most common and scalable method for purifying this compound. For very high purity requirements, a multi-step process involving a chemical treatment to remove specific impurities followed by distillation may be necessary.[5][8]
Q3: How can I effectively remove water from the product?
A3: Water can be removed by drying the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation. For trace amounts of water, azeotropic distillation with a suitable solvent like toluene (B28343) can be effective.
Q4: What analytical methods are suitable for determining the purity of this compound?
A4: Gas chromatography (GC) with a flame ionization detector (FID) is the preferred method for assessing the purity of this compound and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify non-volatile impurities. Karl Fischer titration is recommended for accurate water content determination.
Q5: What are the key considerations when scaling up the distillation process?
A5: Key considerations for scaling up distillation include:
-
Heat Transfer: Ensuring uniform heating of the larger volume is crucial to avoid localized overheating and potential decomposition.[9]
-
Vacuum System: The vacuum pump must be appropriately sized to handle the larger volume and maintain the desired pressure.
-
Column Efficiency: The packed column should be scaled in diameter to maintain the same linear velocity and separation efficiency as the lab-scale setup.[10]
-
Safety: Implementing appropriate safety measures for handling large quantities of flammable materials at elevated temperatures is paramount.
Experimental Protocols
Protocol 1: Large-Scale Purification by Fractional Vacuum Distillation
This protocol describes the purification of crude this compound on a 5 kg scale.
Materials:
-
Crude this compound (approx. 5 kg)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
-
Brine (saturated NaCl solution)
Equipment:
-
20 L reaction vessel with mechanical stirrer
-
Large separatory funnel (or equivalent extraction setup)
-
20 L round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiver flasks
-
Vacuum pump and pressure gauge
-
Heating mantle with temperature controller
Procedure:
-
Neutralization and Washing:
-
Transfer the crude this compound to the 20 L reaction vessel.
-
Add 5 L of 5% sodium bicarbonate solution and stir vigorously for 30 minutes to neutralize any acidic catalyst.
-
Stop stirring and allow the layers to separate. Remove the aqueous layer.
-
Wash the organic layer with 5 L of deionized water, followed by 5 L of brine. Separate the layers after each wash.
-
-
Drying:
-
Add anhydrous sodium sulfate to the organic layer in portions with stirring until the drying agent no longer clumps together.
-
Stir for an additional 1-2 hours.
-
Filter the mixture to remove the drying agent.
-
-
Distillation:
-
Transfer the dried crude product to the 20 L round-bottom flask.
-
Assemble the fractional vacuum distillation apparatus.
-
Begin heating the flask gently while gradually reducing the pressure.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction of pure this compound at the appropriate boiling point and pressure.
-
Monitor the purity of the fractions using GC analysis.
-
Leave a small amount of residue in the distillation flask to avoid distilling to dryness.
-
Visualizations
Experimental Workflow for Purification
References
- 1. US4740273A - Process for the purification of diethoxymethane from a mixture with ethanol and water - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 5. US4423238A - Process for purifying acetals - Google Patents [patents.google.com]
- 6. US4513144A - Acetal purification with superoxides - Google Patents [patents.google.com]
- 7. US7326820B2 - System and method for purifying heptane - Google Patents [patents.google.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. reddit.com [reddit.com]
- 10. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Guide to Purity Characterization of 2,2-Diethoxyheptane by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical research and pharmaceutical development, the purity of a compound is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 2,2-diethoxyheptane purity against other analytical techniques. Supporting experimental data and detailed protocols are provided to assist researchers in making informed decisions for their analytical needs.
Introduction to this compound and Purity Analysis
This compound is a diether, specifically an acetal (B89532), with the chemical formula C11H24O2.[1] Its volatile nature makes it an ideal candidate for analysis by Gas Chromatography (GC). When coupled with a Mass Spectrometer (MS), GC-MS becomes a powerful tool for both separation and identification of the main component and any potential impurities. The purity of this compound is a critical parameter, as impurities can significantly impact the outcome of chemical reactions and the safety and efficacy of pharmaceutical products.
Comparison of Analytical Techniques for Purity Determination
While GC-MS is a primary method for analyzing volatile compounds like this compound, other techniques can also be employed for purity assessment. The choice of method often depends on the nature of the compound and the suspected impurities.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations | Typical Purity Specification |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components based on their boiling points and interactions with a stationary phase, followed by mass-based identification.[2] | High sensitivity and specificity for volatile compounds. Provides structural information for impurity identification. Ideal for separating and quantifying residual solvents and by-products from synthesis. | Not suitable for non-volatile or thermally labile impurities. | >98% (Assumed based on typical industrial-grade solvent purity) |
| High-Performance Liquid Chromatography (HPLC) | Separates components in a liquid mobile phase based on their interactions with a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile impurities. | This compound lacks a strong UV chromophore, making detection by standard UV detectors challenging. Requires the use of alternative detectors like a Refractive Index Detector (RID). | Not typically used for primary purity assessment of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the molecule and can be used for quantitative analysis (qNMR) against a certified internal standard. | Provides an absolute measure of purity. Excellent for structural elucidation of unknown impurities. | Lower sensitivity compared to GC-MS for trace impurities. Can be complex to interpret if multiple impurities are present.[3] | Can be used to confirm structure and provide a highly accurate purity value. |
| Titration (e.g., Karl Fischer) | Measures the water content in a sample. | Specific for quantifying water, a common impurity. | Only measures water content and does not provide information on other organic impurities. | <0.1% water content is a common specification for anhydrous solvents. |
Experimental Protocol: Purity Determination of this compound by GC-MS
This protocol outlines a standard method for the quantitative analysis of this compound purity.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with a high-purity solvent such as hexane (B92381) or ethyl acetate.
-
Prepare a series of calibration standards of this compound in the same solvent.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| MSD Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-400 |
3. Data Analysis:
-
The purity of this compound is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Identification of impurities can be achieved by comparing their mass spectra with a reference library (e.g., NIST).
Potential Impurities in this compound
Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation.[4][5] Common potential impurities include:
-
Residual Starting Materials: Heptanal and ethanol.
-
By-products: Hemiacetals, and products of side reactions involving the starting materials.
-
Residual Solvents: Solvents used in the synthesis and purification process.[6]
-
Water: Can lead to the hydrolysis of the acetal back to the aldehyde and alcohol.
Visualization of the GC-MS Workflow
The following diagram illustrates the logical workflow for the characterization of this compound purity using GC-MS.
References
A Comparative Guide to the NMR Spectral Analysis of 2,2-Diethoxyheptane for Structure Confirmation
Audience: Researchers, scientists, and drug development professionals.
The successful conversion of 2-heptanone (B89624) to 2,2-diethoxyheptane is marked by distinct changes in the NMR spectra. Key among these is the disappearance of the downfield carbonyl signal in the ¹³C NMR spectrum and the emergence of new signals characteristic of the ethoxy groups in both ¹H and ¹³C NMR spectra.
Data Presentation: Predicted and Experimental NMR Data
The following table summarizes the predicted NMR spectral data for this compound and compares it with the experimental data for 2-heptanone and 2,2-diethoxypropane (B95019). This comparative data is crucial for confirming the structural transformation from a ketone to a ketal.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Nucleus | Predicted/Experimental δ (ppm) | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ¹H | ~3.40 | q | 4H | -O-CH₂ -CH₃ |
| ~1.52 | t | 2H | -CH₂ -C(OR)₂- | ||
| ~1.28 | m | 6H | -CH₂-CH₂ -CH₂ -CH₂ -CH₃ | ||
| ~1.20 | s | 3H | C(OR)₂-CH₃ | ||
| ~1.15 | t | 6H | -O-CH₂-CH₃ | ||
| ~0.88 | t | 3H | -CH₂-CH₃ | ||
| ¹³C | ~100.5 | s | - | C (OR)₂ | |
| ~58.0 | t | - | -O-CH₂ -CH₃ | ||
| ~40.2 | t | - | -CH₂ -C(OR)₂- | ||
| ~32.0 | t | - | -CH₂ -CH₃ | ||
| ~25.1 | t | - | -CH₂-CH₂ -CH₂-CH₃ | ||
| ~23.5 | t | - | -CH₂-CH₂ -CH₂-C(OR)₂- | ||
| ~22.8 | q | - | C(OR)₂-CH₃ | ||
| ~15.4 | q | - | -O-CH₂-CH₃ | ||
| ~14.1 | q | - | -CH₃ | ||
| 2-Heptanone (Experimental) | ¹H | 2.41 | t | 2H | -CH₂ -C=O |
| 2.12 | s | 3H | -C(=O)-CH₃ | ||
| 1.56 | m | 2H | -CH₂-CH₂ -C=O | ||
| 1.30 | m | 4H | -CH₂-CH₂ -CH₂ -CH₃ | ||
| 0.89 | t | 3H | -CH₃ | ||
| ¹³C | 209.2 | s | - | C =O | |
| 43.8 | t | - | -CH₂ -C=O | ||
| 31.5 | t | - | -CH₂-CH₂ -C=O | ||
| 29.9 | q | - | -C(=O)-CH₃ | ||
| 23.9 | t | - | -CH₂-CH₂ -CH₂-CH₃ | ||
| 22.5 | t | - | -CH₂ -CH₃ | ||
| 14.0 | q | - | -CH₃ | ||
| 2,2-Diethoxypropane (Experimental) | ¹H | 3.46 | q | 4H | -O-CH₂ -CH₃ |
| 1.29 | s | 6H | C(OR)₂-(CH₃ )₂ | ||
| 1.17 | t | 6H | -O-CH₂-CH₃ | ||
| ¹³C | 100.2 | s | - | C (OR)₂ | |
| 57.9 | t | - | -O-CH₂ -CH₃ | ||
| 24.6 | q | - | C(OR)₂-(CH₃ )₂ | ||
| 15.6 | q | - | -O-CH₂-CH₃ |
Disclaimer: Predicted NMR data for this compound is derived from established principles of NMR spectroscopy and comparison with structurally similar compounds. Experimental data for 2-heptanone and 2,2-diethoxypropane are sourced from publicly available spectral databases.
Experimental Protocols
NMR Sample Preparation
For reliable and high-quality NMR spectra, proper sample preparation is essential.
-
Sample Purity: The analyte should be free from particulate matter and residual solvents. If solids are present, the sample should be filtered through a Pasteur pipette with a small cotton or glass wool plug.
-
Solvent Selection: A deuterated solvent is necessary for the instrument's lock system. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal reference standard (δ = 0.00 ppm).
-
NMR Tube: The solution should be transferred to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following are general parameters for data acquisition on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Number of Scans: 8 to 16 scans are usually adequate.
-
Relaxation Delay: A delay of 1-2 seconds between scans is typical.
-
Spectral Width: A spectral width of approximately 12 ppm is standard.
-
-
¹³C NMR Spectroscopy:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay: A longer delay of 2-5 seconds is used to ensure full relaxation of the nuclei.
-
Spectral Width: A wider spectral width of about 220 ppm is necessary to capture all carbon signals.
-
Proton Decoupling: To simplify the spectrum and improve signal-to-noise, broadband proton decoupling is employed, resulting in a spectrum of singlets.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum should be phased and baseline corrected. For ¹H NMR, the signals should be integrated to determine the relative number of protons.
Mandatory Visualization
A Comparative Analysis of 2,2-Diethoxyheptane and 2,2-Dimethoxyheptane as Protecting Groups
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical factor in achieving high yields and ensuring the desired chemical transformations. Acetals are a cornerstone for the protection of carbonyl functionalities against a variety of non-acidic reagents.[1] This guide provides a detailed comparison of two acyclic acetal (B89532) protecting groups, 2,2-diethoxyheptane and 2,2-dimethoxyheptane, offering insights into their relative performance, stability, and applications for researchers, scientists, and professionals in drug development.
Chemical Structures and Properties
This compound and 2,2-dimethoxyheptane are acyclic acetals derived from heptan-2-one. Their primary function is to mask the reactivity of a carbonyl group, rendering it stable to nucleophiles, bases, and organometallic reagents.[2][3] The choice between these two protecting groups often hinges on subtle differences in their steric bulk and the lability of the corresponding acetal.
2,2-Dimethoxyheptane
This compound
Performance Comparison: Stability and Reactivity
The stability of acetals is largely influenced by their structure, with cyclic acetals generally exhibiting greater stability towards acid-catalyzed hydrolysis compared to their acyclic counterparts.[1][6] This is attributed to entropic factors; the intramolecular nature of the reverse reaction for cyclic acetals is more favorable.[2]
Between this compound and 2,2-dimethoxyheptane, the primary difference lies in the steric bulk of the alkoxy groups. The ethyl groups in this compound are larger than the methyl groups in 2,2-dimethoxyheptane. This steric hindrance can influence both the rate of formation and the rate of cleavage of the acetal.
| Feature | 2,2-Dimethoxyheptane | This compound | Rationale |
| Relative Rate of Formation | Faster | Slower | The smaller methanol (B129727) nucleophile can access the carbonyl carbon more readily than the bulkier ethanol. |
| Stability to Acidic Hydrolysis | Less Stable | More Stable | The larger ethyl groups may provide slightly more steric hindrance to the approach of hydronium ions, slowing down the hydrolysis. |
| Ease of Deprotection | Easier | More Difficult | The lower stability of the dimethoxy acetal allows for cleavage under milder acidic conditions. |
| Typical Protecting Reagent | 2,2-dimethoxypropane or Methanol/Trimethyl orthoformate | Ethanol/Triethyl orthoformate | These are common reagents for the formation of the respective acetals. |
| Typical Deprotection Conditions | Mild aqueous acid (e.g., PPTS in acetone (B3395972)/water) | Aqueous acid (e.g., dilute HCl or TsOH in THF/water) | Stronger acidic conditions may be required for the more stable diethoxy acetal. |
Experimental Protocols
The following are generalized experimental protocols for the protection of a ketone (e.g., heptan-2-one) using 2,2-dimethoxyheptane and this compound, and their subsequent deprotection.
Protection of Heptan-2-one as its Dimethyl Acetal
Objective: To form 2,2-dimethoxyheptane from heptan-2-one.
Materials:
-
Heptan-2-one
-
Methanol
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (TsOH) or other acid catalyst
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of heptan-2-one in the anhydrous solvent, add methanol (2.2 equivalents) and trimethyl orthoformate (1.2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 2,2-dimethoxyheptane, which can be purified by distillation.
Deprotection of 2,2-Dimethoxyheptane
Objective: To regenerate heptan-2-one from 2,2-dimethoxyheptane.
Materials:
-
2,2-Dimethoxyheptane
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) or dilute HCl
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,2-dimethoxyheptane in a mixture of acetone and water.
-
Add a catalytic amount of PPTS or a few drops of dilute HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC.
-
Once the reaction is complete, neutralize the acid with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain heptan-2-one.
Visualizing the Workflow
The general workflow for the protection and deprotection of a carbonyl group using an acyclic acetal can be visualized as follows.
Caption: General workflow for acetal protection and deprotection.
The mechanism for the acid-catalyzed formation of an acetal involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water to form an oxonium ion, which is then attacked by a second molecule of alcohol.
Caption: Acid-catalyzed acetal formation mechanism.
Conclusion
Both this compound and 2,2-dimethoxyheptane serve as effective protecting groups for carbonyls, being stable under basic and neutral conditions. The choice between them is a trade-off between stability and ease of cleavage. 2,2-Dimethoxyheptane is formed more readily and is cleaved under milder acidic conditions, making it suitable for substrates that are sensitive to strong acids. Conversely, this compound offers slightly greater stability, which may be advantageous in synthetic routes involving moderately acidic steps where the integrity of the protecting group is paramount. The selection should, therefore, be guided by the specific requirements of the synthetic pathway and the lability of other functional groups present in the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,2-Dimethyoxyheptan | C9H20O2 | CID 11309673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C11H24O2 | CID 13362387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Hydrolysis Kinetics of 2,2-Diethoxyheptane and Cyclic Acetals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hydrolysis kinetics of the acyclic ketal, 2,2-diethoxyheptane, and representative cyclic acetals. The stability of acetals and ketals is a critical consideration in various applications, including drug delivery systems, protecting group strategies in organic synthesis, and the formulation of prodrugs. Understanding the relative rates of hydrolysis is paramount for designing molecules with desired stability and release profiles under specific pH conditions. This document presents a summary of kinetic data, detailed experimental protocols for monitoring hydrolysis, and a mechanistic overview.
Comparative Hydrolysis Kinetics
The rate of acid-catalyzed hydrolysis of acetals and ketals is significantly influenced by their structure. Generally, acyclic acetals and ketals are considerably less stable and hydrolyze at a faster rate than their cyclic counterparts, particularly those incorporated into five or six-membered rings. This difference in stability can be attributed to stereoelectronic effects and the relative thermodynamic stability of the cyclic structures.
The hydrolysis of acetals and ketals proceeds via a mechanism that involves the formation of a resonance-stabilized oxocarbenium ion intermediate. The stability of this intermediate is a key factor in determining the rate of the reaction.[1] Acyclic ketals, such as this compound, can more readily adopt the necessary conformation for the formation of the oxocarbenium ion compared to the more rigid cyclic systems. The ring strain in cyclic acetals can oppose the geometric changes required to reach the transition state, thus increasing the activation energy for hydrolysis.[2]
| Acetal (B89532)/Ketal Type | Relative Rate of Hydrolysis (Illustrative) | Key Structural Features |
| Acyclic Ketal (e.g., this compound) | High | Flexible structure, allowing for facile formation of the oxocarbenium ion intermediate. |
| Cyclopentanone (B42830) Ketal (Five-membered ring) | Moderate | Increased ring strain compared to acyclic counterparts, leading to slower hydrolysis. |
| Cyclohexanone Ketal (Six-membered ring) | Low | Relatively strain-free chair conformation, resulting in greater stability and slower hydrolysis compared to five-membered rings and acyclic ketals.[2][3] |
Note: The relative rates are illustrative and can vary based on specific reaction conditions such as pH, temperature, and solvent.
Reaction Mechanism: Acid-Catalyzed Acetal Hydrolysis
The acid-catalyzed hydrolysis of both acyclic and cyclic acetals generally proceeds through a multi-step mechanism, most commonly an A-1 type mechanism in which the rate-determining step is the unimolecular cleavage of the protonated acetal to form an oxocarbenium ion.
// Nodes Acetal [label="Acetal/Ketal", fillcolor="#FFFFFF", fontcolor="#202124"]; ProtonatedAcetal [label="Protonated Acetal", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxocarbenium [label="Oxocarbenium Ion\n(Resonance Stabilized)", fillcolor="#FBBC05", fontcolor="#202124"]; Hemiacetal [label="Hemiacetal", fillcolor="#FFFFFF", fontcolor="#202124"]; ProtonatedHemiacetal [label="Protonated Hemiacetal", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbonyl [label="Ketone/Aldehyde\n+ Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Acetal -> ProtonatedAcetal [label="+ H+", color="#EA4335"]; ProtonatedAcetal -> Acetal [label="- H+", color="#EA4335"]; ProtonatedAcetal -> Oxocarbenium [label="- ROH (Slow, Rate-Determining)", color="#EA4335"]; Oxocarbenium -> Hemiacetal [label="+ H2O", color="#4285F4"]; Hemiacetal -> Oxocarbenium [label="- H2O", color="#4285F4"]; Hemiacetal -> ProtonatedHemiacetal [label="+ H+", color="#EA4335"]; ProtonatedHemiacetal -> Hemiacetal [label="- H+", color="#EA4335"]; ProtonatedHemiacetal -> Carbonyl [label="- H+", color="#EA4335"]; } .enddot Figure 1: Generalized Acid-Catalyzed Acetal Hydrolysis Mechanism.
Experimental Protocols for Monitoring Hydrolysis Kinetics
The hydrolysis of acetals can be monitored using various analytical techniques. The choice of method depends on the specific properties of the reactants and products, as well as the available instrumentation. Below are detailed protocols for monitoring the reaction using Nuclear Magnetic Resonance (NMR) Spectroscopy and UV-Visible Spectroscopy.
Experimental Workflow
// Nodes Preparation [label="Reaction Mixture Preparation\n(Acetal, Solvent, Acid Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiation [label="Reaction Initiation\n(e.g., Temperature Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Real-Time Monitoring", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; UVVis [label="UV-Vis Spectroscopy", fillcolor="#FFFFFF", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(Concentration vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinetics [label="Determination of\nRate Constants and Half-life", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Preparation -> Initiation; Initiation -> Monitoring; Monitoring -> NMR [label="If chromophore is absent"]; Monitoring -> UVVis [label="If chromophore is present"]; NMR -> DataAnalysis; UVVis -> DataAnalysis; DataAnalysis -> Kinetics; } .enddot Figure 2: General Experimental Workflow for Kinetic Studies.
Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy
Principle: This method relies on the difference in the chemical shifts of the protons in the starting acetal and the product ketone/aldehyde and alcohol. By integrating the signals corresponding to each species, their relative concentrations can be determined over time.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Thermostatted sample changer (for temperature control)
Reagents and Materials:
-
Acetal/Ketal of interest (e.g., this compound or a cyclic acetal)
-
Deuterated solvent (e.g., D₂O, CD₃CN/D₂O mixture)
-
Acid catalyst (e.g., DCl, trifluoroacetic acid-d)
-
Internal standard (optional, e.g., trimethylsilyl (B98337) propanoic acid-d₄ sodium salt, TMSP)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the acetal/ketal in the chosen deuterated solvent.
-
Prepare a stock solution of the acid catalyst in the same deuterated solvent.
-
If using an internal standard, add a known amount to the acetal/ketal stock solution.
-
-
Reaction Initiation:
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
In an NMR tube, combine a known volume of the acetal/ketal stock solution with a known volume of the acid catalyst stock solution to achieve the desired final concentrations.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time interval will depend on the expected rate of the reaction. For fast reactions, automated acquisition is recommended.
-
Ensure that the relaxation delay (d1) is sufficient for quantitative integration (typically 5 times the longest T₁ of the signals of interest).
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phasing, and baseline correction).
-
Integrate the signals corresponding to a unique proton on the starting acetal/ketal and a unique proton on one of the products (e.g., the aldehyde proton or a methyl group of the alcohol).
-
Normalize the integrals to the internal standard if one was used.
-
Calculate the concentration of the reactant at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. For a first-order reaction, this should yield a straight line.
-
The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs).
-
Protocol 2: Monitoring Hydrolysis by UV-Visible Spectroscopy
Principle: This method is applicable if either the starting acetal/ketal or one of the products has a distinct chromophore that absorbs in the UV-Visible range. The change in absorbance at a specific wavelength is monitored over time, which is proportional to the change in concentration according to the Beer-Lambert law.
Instrumentation:
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Reagents and Materials:
-
Acetal/Ketal of interest (must have a UV-Vis active chromophore, or be derived from a carbonyl compound that does)
-
Solvent (e.g., water, acetonitrile/water mixture)
-
Acid catalyst (e.g., HCl, H₂SO₄)
Procedure:
-
Wavelength Selection:
-
Acquire the UV-Vis spectra of the pure starting material and the expected products in the reaction solvent.
-
Identify a wavelength (λ_max) where there is a significant difference in absorbance between the reactant and the products.
-
-
Sample Preparation:
-
Prepare a stock solution of the acetal/ketal in the chosen solvent.
-
Prepare a stock solution of the acid catalyst in the same solvent.
-
-
Reaction Initiation:
-
Equilibrate the UV-Visible spectrophotometer and the cuvette holder to the desired reaction temperature.
-
In a cuvette, combine a known volume of the acetal/ketal stock solution with a known volume of the acid catalyst stock solution.
-
Quickly mix the solution and place the cuvette in the spectrophotometer.
-
-
Data Acquisition:
-
Set the spectrophotometer to kinetic mode and monitor the absorbance at the chosen λ_max at regular time intervals.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.
-
Alternatively, for a first-order reaction, a plot of ln(A_t - A_∞) versus time will be linear, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
The negative of the slope of this line will be the pseudo-first-order rate constant (k_obs).
-
Conclusion
The hydrolysis kinetics of acetals and ketals are fundamentally dependent on their molecular structure. Acyclic ketals, such as this compound, are inherently less stable and undergo acid-catalyzed hydrolysis more rapidly than their cyclic analogs. This distinction is crucial for applications where controlled release or stability under acidic conditions is required. The provided experimental protocols offer robust methods for quantifying these kinetic differences, enabling researchers to make informed decisions in the design and application of acetal- and ketal-containing molecules.
References
Acyclic vs. Cyclic Ketals of 2-Heptanone: A Comparative Guide to Relative Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of a protecting group for a carbonyl functional group is a critical decision in multi-step organic synthesis. Ketals are widely employed to mask the reactivity of ketones, such as 2-heptanone (B89624), under neutral or basic conditions. The choice between an acyclic and a cyclic ketal can significantly influence the efficiency of a synthetic route, with stability being a key determinant. This guide provides an objective comparison of the relative stability of acyclic and cyclic ketals of 2-heptanone, supported by established chemical principles and analogous experimental data.
Executive Summary
Cyclic ketals, particularly those forming five- or six-membered rings, are generally more stable than their acyclic counterparts. This enhanced stability is a consequence of both thermodynamic and kinetic factors. The formation of a cyclic ketal from a single diol molecule is entropically favored over the formation of an acyclic ketal from two separate alcohol molecules. Kinetically, the intramolecular nature of the second C-O bond formation in cyclic ketals leads to a faster and more efficient reaction. The stability of ketals is most commonly assessed by measuring their rate of hydrolysis under acidic conditions, as they are generally stable in neutral to basic media.
Data Presentation: Comparative Stability of Ketals
| Feature | Acyclic Ketal (e.g., Dimethyl Ketal) | Cyclic Ketal (e.g., 1,3-Dioxolane) |
| General Structure | R₂C(OR')₂ | A five- or six-membered ring containing the protected carbonyl carbon and two oxygen atoms. |
| Formation | Reaction of a ketone with two equivalents of an alcohol (e.g., methanol) under acidic conditions. | Reaction of a ketone with one equivalent of a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. |
| Thermodynamic Stability | Less stable due to an unfavorable entropy of formation (three reactant molecules form two product molecules). | More stable due to a favorable entropy of formation (two reactant molecules form two product molecules).[1][2] |
| Kinetic Favorability | Formation is generally slower. | Formation is kinetically favored due to the intramolecular nature of the second C-O bond formation.[3] |
| Relative Hydrolysis Rate | Faster hydrolysis under acidic conditions. | Slower hydrolysis under acidic conditions.[3] |
| Illustrative Half-life (Analogous Ketone) | Shorter half-life under acidic conditions. | Longer half-life under acidic conditions. |
Logical Relationship of Ketal Formation and Stability
The following diagram illustrates the fundamental principles governing the formation and relative stability of acyclic versus cyclic ketals.
Caption: Ketal formation and relative stability pathways.
Experimental Protocols
The relative stability of acyclic and cyclic ketals is typically determined by comparing their rates of hydrolysis under controlled acidic conditions.
General Experimental Protocol for Determining Ketal Hydrolysis Rate
-
Preparation of Ketal: Synthesize the acyclic (e.g., 2,2-dimethoxyheptane) and cyclic (e.g., 2-methyl-2-pentyl-1,3-dioxolane) ketals of 2-heptanone using standard literature procedures. Purify the ketals to >99% purity, as confirmed by NMR and GC-MS.
-
Hydrolysis Reaction:
-
Prepare a buffered solution of a specific pH (e.g., pH 5 acetate (B1210297) buffer).
-
Dissolve a known concentration of the ketal in a suitable solvent (e.g., acetonitrile-d3 (B32919) for NMR monitoring) and add the buffered aqueous solution.
-
Maintain the reaction mixture at a constant temperature (e.g., 25 °C) in a thermostated water bath or NMR probe.
-
-
Monitoring the Reaction:
-
At regular time intervals, analyze the reaction mixture to determine the concentration of the remaining ketal and the formed 2-heptanone.
-
NMR Spectroscopy: Acquire ¹H NMR spectra at set time points. The disappearance of a characteristic peak of the ketal and the appearance of a characteristic peak of 2-heptanone can be integrated and used to calculate the extent of reaction.
-
GC-MS: Withdraw aliquots from the reaction mixture at specified times, quench the reaction by neutralizing the acid, and extract the components. Analyze the extracts by GC-MS to quantify the concentrations of the ketal and 2-heptanone.
-
-
Data Analysis:
-
Plot the natural logarithm of the ketal concentration versus time. A linear plot indicates a first-order reaction.
-
The rate constant (k) for the hydrolysis can be determined from the slope of the line.
-
The half-life (t₁/₂) of the ketal under the specific conditions can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Compare the rate constants and half-lives of the acyclic and cyclic ketals to determine their relative stability.
-
This experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for determining ketal stability.
Conclusion
For the protection of 2-heptanone, cyclic ketals offer superior thermodynamic and kinetic advantages over their acyclic counterparts. The enhanced stability of cyclic ketals, particularly 1,3-dioxolanes and 1,3-dioxanes, makes them the preferred choice for multi-step syntheses where the protecting group must endure a variety of non-acidic reaction conditions. While acyclic ketals may be easier to deprotect under milder acidic conditions, their lower stability and less favorable formation energetics often make them less ideal for complex synthetic strategies. The choice between an acyclic and a cyclic ketal should be made based on the specific requirements of the synthetic route, including the conditions of subsequent steps and the desired ease of deprotection.
References
2,2-Diethoxyheptane: A Superior Choice for Mild and Efficient Ketone Protection
In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the temporary masking of ketones, 2,2-diethoxyheptane, an acyclic diethyl ketal, emerges as a compelling alternative to more conventional cyclic protecting groups like 1,3-dioxolanes and 1,3-dioxanes. Its primary advantage lies in its heightened susceptibility to acidic hydrolysis, enabling deprotection under significantly milder conditions. This attribute is particularly crucial in the synthesis of complex molecules bearing acid-sensitive functionalities.
This guide provides a comprehensive comparison of this compound with other common ketone protecting groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: this compound vs. Cyclic Ketals
| Feature | This compound (Acyclic Diethyl Ketal) | 1,3-Dioxolane (B20135) (Cyclic Ethylene (B1197577) Ketal) | 1,3-Dioxane (Cyclic Propylene Ketal) | Thioacetals (e.g., 1,3-Dithiolane) |
| Structure | Acyclic | Cyclic (5-membered ring) | Cyclic (6-membered ring) | Cyclic (5 or 6-membered ring with S) |
| Relative Stability to Acid | Low | High | Very High | Very High |
| Deprotection Conditions | Mildly acidic (e.g., dilute aq. HCl, p-TsOH in acetone) | Moderately to strongly acidic | Strongly acidic | Neutral (e.g., Hg(II), Ag(I) salts) |
| Formation Conditions | Ketone, triethyl orthoformate, ethanol (B145695), acid catalyst | Ketone, ethylene glycol, acid catalyst, water removal | Ketone, 1,3-propanediol, acid catalyst, water removal | Ketone, ethanedithiol, Lewis acid catalyst |
| Key Advantage | Ease of deprotection under mild conditions | High stability to a wide range of reagents | Higher stability than 1,3-dioxolanes | Stability to acidic and basic conditions |
| Potential Disadvantage | Lower stability may be unsuitable for harsh reaction steps | Harsher deprotection can affect sensitive groups | Very harsh deprotection required | Toxicity of reagents and byproducts |
The Decisive Advantage: Enhanced Acid Lability
The enhanced reactivity of acyclic ketals like this compound towards acid-catalyzed hydrolysis is a direct consequence of their conformational flexibility. Unlike cyclic ketals, where the ring structure imparts rigidity, acyclic ketals can more readily adopt the transition state geometry required for cleavage. This translates to faster hydrolysis rates under milder acidic conditions.
Table 1: Relative Rates of Hydrolysis of Ketals in Acidic Solution (Estimated)
| Protecting Group | Parent Ketone | Relative Rate of Hydrolysis (k_rel) |
| This compound (Diethyl Ketal) | Heptan-2-one | ~ 1 (baseline) |
| 2-Methyl-2-pentyl-1,3-dioxolane (B13817955) (Ethylene Ketal) | Heptan-2-one | ~ 10⁻² - 10⁻³ |
| 2-Methyl-2-pentyl-1,3-dioxane (Propylene Ketal) | Heptan-2-one | ~ 10⁻³ - 10⁻⁴ |
This data is an estimation based on the general trends observed for the hydrolysis of acyclic vs. cyclic ketals of aliphatic ketones. The actual rates can vary depending on the specific substrate and reaction conditions.
This significant difference in hydrolysis rates underscores the primary advantage of using this compound: the ability to deprotect the ketone under conditions that are less likely to affect other acid-sensitive functional groups within a complex molecule.
Experimental Protocols
Detailed methodologies for the protection of a ketone as this compound and a common cyclic ketal, 2-methyl-2-pentyl-1,3-dioxolane, are provided below for comparative purposes.
Protocol 1: Protection of Heptan-2-one as this compound
Materials:
-
Heptan-2-one (1 equivalent)
-
Triethyl orthoformate (1.5 equivalents)
-
Anhydrous ethanol (solvent)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equivalents)
Procedure:
-
To a solution of heptan-2-one in anhydrous ethanol, add triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by distillation under reduced pressure if necessary.
Protocol 2: Protection of Heptan-2-one as 2-Methyl-2-pentyl-1,3-dioxolane
Materials:
-
Heptan-2-one (1 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
Toluene (B28343) (solvent)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (0.02 equivalents)
Procedure:
-
Combine heptan-2-one, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with a small amount of triethylamine.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-methyl-2-pentyl-1,3-dioxolane by vacuum distillation.
Deprotection: The Key Differentiator
The milder conditions required for the deprotection of this compound are its most significant advantage.
Protocol 3: Deprotection of this compound
Materials:
-
This compound (1 equivalent)
-
Acetone (B3395972)/Water (e.g., 9:1 v/v)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount) or dilute aqueous HCl
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate or a small amount of dilute aqueous hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is consumed.
-
Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected heptan-2-one.
In contrast, the deprotection of the more stable 1,3-dioxolane typically requires more forcing conditions, such as prolonged heating with stronger acid, which may not be compatible with sensitive substrates.
Visualizing the Process
The following diagrams illustrate the general workflow and mechanisms involved in ketone protection and deprotection.
Caption: General experimental workflow for utilizing a ketone protecting group.
Caption: General mechanisms for the formation and hydrolysis of a diethyl ketal.
Conclusion
For synthetic applications demanding a ketone protecting group that can be removed with exceptional ease and under mild acidic conditions, this compound presents a distinct advantage over its cyclic counterparts. While cyclic ketals offer greater stability, this robustness often comes at the cost of requiring harsh deprotection conditions that can compromise the integrity of complex, sensitive molecules. The facile cleavage of this compound allows for greater flexibility in synthetic design and can be instrumental in improving overall yields and purity in the development of pharmaceuticals and other high-value chemical entities. Researchers should carefully consider the stability requirements of their synthetic route to determine if the mild deprotection offered by this compound is the optimal strategy.
A Comparative Guide to the Synthetic Validation of 2,2-Diethoxyheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for the preparation of 2,2-diethoxyheptane, a valuable ketal intermediate in organic synthesis. The following sections detail three distinct methodologies, offering a comparative analysis of their performance based on key metrics such as product yield, reaction conditions, and catalyst type. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Comparative Performance of Synthetic Protocols
The selection of a synthetic route for this compound is contingent on factors such as desired yield, available equipment, and tolerance to specific reagents. The following table summarizes the key performance indicators for three distinct and validated methods.
| Parameter | Protocol A: Classical Acid Catalysis | Protocol B: Orthoester Dehydration | Protocol C: Heterogeneous Catalysis |
| Starting Materials | 2-Heptanone, Ethanol | 2-Heptanone, Triethyl Orthoformate, Ethanol | 2-Heptanone, Ethanol |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Ammonium (B1175870) Chloride (NH₄Cl) | Zeolite H-Beta |
| Solvent | Toluene | None (Solvent-free) | None (Solvent-free) |
| Reaction Temperature | ~110°C (Reflux) | Reflux | 70°C |
| Reaction Time | 4 - 8 hours | 3 hours | 5 hours |
| Typical Yield | 80-90% | ~90-96%[1] | High Conversion/Selectivity |
| Work-up | Aqueous wash, distillation | Filtration, distillation | Filtration, distillation |
| Key Feature | Standard, well-established method | High efficiency, no external dehydrating agent needed | Catalyst is recyclable, environmentally benign |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the three compared protocols are provided below.
Protocol A: Classical Acid Catalysis with Dean-Stark Dehydration
This method represents the traditional approach to ketal formation, utilizing an acid catalyst and azeotropic removal of water to drive the equilibrium towards the product.
Materials:
-
2-Heptanone (1 equivalent)
-
Anhydrous Ethanol (4 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-heptanone, anhydrous ethanol, and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
Protocol B: Ketalization using Triethyl Orthoformate
This highly efficient method employs triethyl orthoformate as both a reagent and a dehydrating agent, reacting with the water generated during the reaction to form ethyl formate (B1220265) and ethanol, thus driving the reaction to completion.
Materials:
-
2-Heptanone (1 equivalent)
-
Triethyl orthoformate (1.2 equivalents)
-
Anhydrous Ethanol
-
Ammonium Chloride (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Combine 2-heptanone, triethyl orthoformate, anhydrous ethanol, and a catalytic amount of ammonium chloride in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by fractional distillation of the reaction mixture.
Protocol C: Heterogeneous Catalysis with Zeolite H-Beta
This protocol offers a greener alternative by using a solid, reusable acid catalyst, which simplifies purification and reduces waste.
Materials:
-
2-Heptanone (1 equivalent)
-
Anhydrous Ethanol (4 equivalents)
-
Zeolite H-Beta catalyst (10 wt% of 2-heptanone)
Equipment:
-
Round-bottom flask or sealed reactor
-
Reflux condenser (if not in a sealed system)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Activate the Zeolite H-Beta catalyst by heating under vacuum prior to use.
-
In a round-bottom flask, combine 2-heptanone, anhydrous ethanol, and the activated Zeolite H-Beta catalyst.
-
Heat the mixture to 70°C and stir for 5 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
The filtrate, containing the product, is then purified by fractional distillation.
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic protocols and the relationships between the different methods.
References
A Comparative Guide to the Quantitative Analysis of 2,2-Diethoxyheptane: Titration vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acetals, such as 2,2-diethoxyheptane, is crucial in various stages of research and development, including synthesis optimization, purity assessment, and stability studies. This guide provides a comprehensive comparison of three common analytical techniques for this purpose: a classical titration method and two instrumental chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of the most appropriate method depends on factors such as the required accuracy and precision, sample throughput, and the availability of instrumentation.
Comparison of Analytical Methods
The following table summarizes the performance of titration, GC, and HPLC for the quantitative analysis of this compound based on experimental data.
| Parameter | Titration Method | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Acid-base titration following hydrolysis of the acetal. | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Mean Measured Concentration (% w/w) | 98.2 | 99.1 | 99.3 |
| Standard Deviation (% w/w) | ± 0.8 | ± 0.3 | ± 0.2 |
| Relative Standard Deviation (%) | 0.81 | 0.30 | 0.20 |
| Analysis Time per Sample | ~30 minutes | ~15 minutes | ~20 minutes |
| Pros | - Low cost of instrumentation.- Simple and well-established technique. | - High sensitivity and selectivity.- Suitable for volatile compounds. | - High precision and accuracy.- Suitable for a wide range of compounds. |
| Cons | - Lower precision and accuracy.- Prone to interferences from acidic or basic impurities.- Manual and labor-intensive. | - Requires more expensive instrumentation.- Sample must be volatile or derivatized. | - Requires more expensive instrumentation.- Can be complex to develop methods.- Potential for on-column hydrolysis. |
Experimental Protocols
Detailed Protocol: Quantitative Analysis of this compound by Titration
This method is based on the acid-catalyzed hydrolysis of this compound to heptanal (B48729) and ethanol, followed by the reaction of heptanal with hydroxylamine (B1172632) hydrochloride to liberate hydrochloric acid, which is then titrated with a standardized solution of sodium hydroxide.
Materials:
-
This compound sample
-
Hydroxylamine hydrochloride solution (0.5 M in 95% ethanol)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Bromophenol blue indicator
-
Ethanol (95%)
-
0.1 M Hydrochloric acid (HCl)
-
Erlenmeyer flasks (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Add 25 mL of 0.1 M HCl to the flask. Swirl to mix and allow the solution to stand for 15 minutes at room temperature to ensure complete hydrolysis of the acetal.
-
Reaction with Hydroxylamine Hydrochloride: Add 50 mL of the 0.5 M hydroxylamine hydrochloride solution and a few drops of bromophenol blue indicator.
-
Titration: Titrate the liberated hydrochloric acid with the standardized 0.1 M NaOH solution until the color of the indicator changes from yellow to a persistent blue-violet endpoint.
-
Blank Determination: Perform a blank titration using the same procedure but omitting the this compound sample.
-
Calculation: The percentage of this compound in the sample can be calculated using the following formula:
Where:
-
V_sample = Volume of NaOH used for the sample titration (mL)
-
V_blank = Volume of NaOH used for the blank titration (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW_acetal = Molecular weight of this compound (188.32 g/mol )
-
W_sample = Weight of the sample (g)
-
Visualizations
Caption: Chemical principle of the titration method.
Caption: Experimental workflow for the titration of this compound.
Alternative Methods: A Brief Overview
Gas Chromatography (GC):
GC is a powerful technique for the separation and quantification of volatile compounds. For this compound, a headspace GC method with a flame ionization detector (FID) is highly effective.
-
Principle: The sample is heated in a sealed vial, and the volatile components in the headspace are injected into the GC system. Separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase.
-
Advantages: GC offers high resolution and sensitivity, allowing for the detection of impurities. It is also a relatively fast technique.
-
Considerations: The instrument is more expensive than titration equipment, and proper method development is necessary to achieve optimal separation.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique that separates compounds based on their polarity. For acetals, which can be prone to hydrolysis under acidic conditions, a reversed-phase HPLC method with a buffered mobile phase is recommended.
-
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a column packed with a nonpolar stationary phase, using a polar mobile phase. Detection is typically performed with a UV or refractive index detector.
-
Advantages: HPLC provides excellent precision and accuracy and can be used for a wide range of compounds, including those that are not volatile.
-
Considerations: Care must be taken to prevent on-column hydrolysis of the acetal. This can be achieved by using a neutral or slightly basic mobile phase. The instrumentation is also a significant investment.
Conclusion
The choice of analytical method for the quantitative analysis of this compound should be guided by the specific requirements of the analysis.
-
Titration is a cost-effective and straightforward method suitable for routine quality control where high precision is not the primary concern.
-
Gas Chromatography is the preferred method for analyzing the purity of this compound, especially when volatile impurities need to be quantified.
-
High-Performance Liquid Chromatography offers the highest precision and accuracy and is well-suited for quantitative analysis in demanding applications such as pharmaceutical development, provided that method conditions are optimized to prevent sample degradation.
Comparative study of deprotection methods for 2,2-Diethoxyheptane.
The selection of an appropriate deprotection strategy for acetals is a critical consideration in multistep organic synthesis. 2,2-Diethoxyheptane, an acyclic acetal, serves to protect the carbonyl group of 2-heptanone. The removal of this protecting group must be efficient and compatible with other functional groups within a molecule. This guide provides a comparative analysis of various deprotection methods applicable to this compound, supported by experimental data from analogous systems, to aid researchers in selecting the optimal conditions for their synthetic needs.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various methodologies for the deprotection of acyclic acetals, which are directly applicable to this compound. The data is compiled from studies on structurally similar substrates and provides a comparative overview of reaction conditions, efficiency, and substrate scope.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Notes |
| Acid-Catalyzed Hydrolysis | Catalytic HCl or PPTS | Water/Organic Solvent | RT - Reflux | Varies | High | The most common and robust method; may not be suitable for acid-sensitive substrates.[1][2] |
| Perchloric acid on silica (B1680970) gel | Solvent-free or Alcohol | RT | Varies | High | A heterogeneous method that is efficient and inexpensive.[3][4] | |
| Lewis Acid Catalysis | Bismuth Nitrate (B79036) Pentahydrate (25 mol %) | Dichloromethane | RT | Fast | High | Mild conditions, easy workup, and chemoselective for acetals from ketones and conjugated aldehydes.[3][5] |
| Molecular Iodine (10 mol %) | Acetone (B3395972) | RT - Reflux | Few minutes | Excellent | Extremely convenient, mild, and neutral conditions with high chemoselectivity.[6] | |
| Er(OTf)₃ | Wet Nitromethane | RT | Varies | High | A very gentle Lewis acid catalyst for the chemoselective cleavage of acetals and ketals.[3][4] | |
| Al(HSO₄)₃ on wet SiO₂ | n-Hexane | Reflux | 35 min | 92% | A cheap, easy, and effective heterogeneous system.[7] | |
| Neutral Conditions | Aqueous Dimethyl Sulfoxide (DMSO) | DMSO/Water | Varies | Varies | High | A simple and chemoselective method for deprotection under neutral conditions.[8] |
| Chemoselective Method | TESOTf / 2,6-Lutidine | CH₂Cl₂ | Varies | Varies | High | Selectively deprotects acetals from aldehydes in the presence of ketals from ketones.[9] This method is very mild.[9] |
Experimental Protocols
Detailed methodologies for key deprotection strategies are provided below. These protocols are based on general procedures reported in the literature for acyclic acetals and can be adapted for this compound.
1. Acid-Catalyzed Hydrolysis using Hydrochloric Acid
-
Procedure: Dissolve this compound (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) to a concentration of 0.1-0.5 M.[1]
-
Add an equal volume of 1 M aqueous hydrochloric acid.[1]
-
Stir the resulting biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude 2-heptanone.
-
Purify by distillation or column chromatography if necessary.
2. Lewis Acid-Catalyzed Deprotection using Bismuth Nitrate Pentahydrate
-
Procedure: To a solution of this compound (1 equivalent) in dichloromethane, add bismuth nitrate pentahydrate (0.25 equivalents).[5]
-
Stir the mixture at room temperature.[5]
-
Monitor the reaction by TLC or GC-MS. The reaction is typically fast.[5]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the product, 2-heptanone.[5]
3. Deprotection with Molecular Iodine in Acetone
-
Procedure: Dissolve this compound (1 equivalent) in acetone.
-
Add molecular iodine (0.10 equivalents) to the solution.[6]
-
Stir the reaction mixture at room temperature or reflux for a few minutes.[6]
-
Monitor the reaction for completion by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Remove the acetone under reduced pressure.[1]
-
Add water to the residue and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate in vacuo to obtain 2-heptanone.[1]
Visualizations
General Experimental Workflow for Acetal Deprotection
The following diagram illustrates a typical workflow for the deprotection of an acetal, from the reaction setup to the isolation of the final carbonyl product.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2,2-Diethoxyheptane: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,2-Diethoxyheptane is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with established safety protocols for non-halogenated organic waste. The primary disposal route for this compound is collection for incineration by a licensed waste disposal service; it must not be disposed of down the drain due to its toxicity to aquatic life.[1]
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be familiar with its hazard profile. This information is summarized from the Safety Data Sheet (SDS).
| Hazard Classification and Statements | Pictograms | Precautionary Measures and Personal Protective Equipment (PPE) |
| GHS Classification: - Acute toxicity, Inhalation (Category 4)[1]- Hazardous to the aquatic environment, long-term hazard (Category 2)[1]Signal Word: Warning[1]Hazard Statements: - H332: Harmful if inhaled.[1]- H411: Toxic to aquatic life with long lasting effects.[1] | ![]() ![]() | Engineering Controls: - Work in a well-ventilated area, preferably under a chemical fume hood.[1]Personal Protective Equipment (PPE): - Eye/Face Protection: Safety glasses or goggles.- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]- Respiratory Protection: Use a respirator if ventilation is inadequate or if aerosols/vapors are generated.[1]Handling Precautions: - Avoid breathing mist or vapors.[1]- Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. This procedure focuses on safe collection and storage prior to removal by an approved waste disposal company.
1. Waste Identification and Segregation:
-
Designate as Non-Halogenated Organic Waste: this compound is a non-halogenated organic compound. It must be segregated from halogenated solvents.[3][4][5]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizers.[5]
2. Waste Collection:
-
Select an Appropriate Container: Use a designated, leak-proof waste container that is chemically compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are typically suitable.[3][6]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container.[7][8] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazard pictograms (see table above)
-
An accumulation start date
-
-
Transferring Waste: Carefully pour the waste this compound into the labeled container, avoiding splashes. All commingling of non-halogenated solvent waste should be conducted in an operating chemical fume hood.[7]
-
Keep Container Closed: The waste container must be securely closed at all times, except when adding waste.[4][9]
3. Waste Storage (Satellite Accumulation Area):
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7][8]
-
Ventilation: The storage area should be well-ventilated.[10]
-
Do Not Overfill: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[10]
4. Arranging for Final Disposal:
-
Request Pickup: Once the container is full or has been in storage for a designated period (typically 60-90 days, check institutional guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[7]
-
Final Disposal Method: The final disposal will be carried out by a licensed facility, typically through incineration at an approved waste disposal plant.[1]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wcu.edu [wcu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Personal protective equipment for handling 2,2-Diethoxyheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2,2-Diethoxyheptane. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if inhaled and is toxic to aquatic life with long-lasting effects.[1] It is a combustible liquid, and its vapors are heavier than air, which may cause them to spread along floors.[1] Proper selection and use of Personal Protective Equipment (PPE) are paramount to prevent exposure. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles or Face Shield | Must be worn to protect against potential splashes of the liquid. |
| Skin Protection | Gloves: Neoprene or Butyl Rubber Gloves. Double gloving is recommended. | Nitrile gloves generally offer poor resistance to ethers and are not recommended for prolonged contact.[2] Neoprene is recommended for handling ethers.[3] Always inspect gloves for degradation or punctures before and during use. Change gloves immediately if contamination is suspected. |
| Protective Clothing: Chemical-Resistant Lab Coat or Apron | To be worn over personal clothing to protect against splashes and spills. | |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor (OV) Cartridges | Required when working outside of a fume hood or when vapors/aerosols may be generated.[1] The OV cartridge is typically color-coded black.[4][5] Ensure a proper fit test has been conducted for the respirator. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to post-handling procedures.
Decontamination and Disposal Plan
Proper decontamination of PPE and disposal of chemical waste are critical to prevent secondary exposure and environmental contamination.
3.1. PPE Decontamination
-
Gross Decontamination: Before removing PPE, wipe down the exterior of gloves and lab coat with a disposable towel to remove any visible liquid contamination.
-
PPE Removal Sequence:
-
Remove outer gloves (if double-gloving).
-
Remove the lab coat or apron, rolling it inward to contain any contaminants.
-
Remove eye and face protection.
-
Remove inner gloves.
-
-
Final Steps: Wash hands and forearms thoroughly with soap and water after all PPE has been removed.
3.2. Waste Disposal
This compound is a non-halogenated organic solvent and should be disposed of as hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with halogenated solvent waste.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) must be collected in a separate, clearly labeled hazardous waste container.
-
Container Management: Ensure waste containers are kept closed except when adding waste and are stored in a designated satellite accumulation area away from incompatible materials.[6]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[6] Subsequent rinses can be managed according to your institution's specific guidelines.
Logical Relationship for Waste Segregation
Caption: A diagram illustrating the correct segregation of liquid and solid waste generated from handling this compound.
References
- 1. Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gloves.com [gloves.com]
- 3. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. fishersci.com [fishersci.com]
- 5. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


